B1579216 Cbz-2-Methoxy-D-Phenylalanine

Cbz-2-Methoxy-D-Phenylalanine

Cat. No.: B1579216
M. Wt: 329.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-2-Methoxy-D-Phenylalanine is a protected D-configuration β-phenylalanine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzyloxycarbonyl (Cbz) protecting group on the amine and a methoxy substituent at the 2-position of the phenyl ring. β-Phenylalanine derivatives (β-PAD) are recognized as valuable non-natural amino acid scaffolds because their structural analogy to natural α-amino acids allows for recognition by biological systems, while offering greater stability against proteolytic enzymes . This enhanced metabolic stability is a key advantage in the development of novel pseudopeptides and therapeutic agents. The primary research applications of this compound and related β-PADs include their use as key intermediates in the synthesis of potential anticancer agents, such as eukaryotic Elongation Factor-2 Kinase (eEF-2K) inhibitors, and as scaffolds for protease inhibitor development . Furthermore, structural analogs are investigated in neuroscience research, including the development of ligands for the dopamine transporter (DAT) and serotonin transporter (SERT), which are relevant to the study of cocaine addiction . The methoxy modification influences the compound's electronic and steric properties, which can be critical for fine-tuning interactions with biological targets and optimizing structure-activity relationships (SAR) in drug candidate series . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

329.42

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Cbz-2-Methoxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1270296-34-8 Formula: C₁₈H₁₉NO₅ Molecular Weight: 329.35 g/mol

Executive Summary

Cbz-2-Methoxy-D-Phenylalanine is a specialized chiral building block utilized in the synthesis of proteolytically stable peptidomimetics and pharmacologically active small molecules.[1] This compound combines three critical structural features: the D-configuration (conferring resistance to enzymatic degradation), the 2-methoxy substituent (introducing steric constraints and electronic modulation), and the Cbz (Z) protecting group (allowing for orthogonal synthetic strategies).[1][2]

For drug development professionals, this molecule represents a strategic tool for "conformational locking."[1][2] The ortho-methoxy group restricts rotation around the Cα–Cβ and Cβ–Cγ bonds, often freezing bioactive peptides into high-affinity conformations selective for GPCRs and kinase targets.[1]

Chemical Profile & Structural Logic[1][3][4]

Structural Architecture

The molecule consists of a D-phenylalanine backbone modified at the ortho position of the phenyl ring.[1]

FeatureFunctionality in Drug Design
D-Enantiomer Inverts stereochemistry relative to natural L-amino acids. Prevents recognition by endogenous proteases (e.g., chymotrypsin), significantly extending plasma half-life (

).[1][2]
2-Methoxy Group Steric: Creates a clash with the peptide backbone, restricting

and

torsion angles.[1] Electronic: Electron-donating group (EDG) increases electron density on the aromatic ring, influencing

stacking interactions in receptor binding pockets.[1][2]
Cbz Group Carbobenzyloxy protection renders the amine inert during carboxyl-activation steps. It is cleaved via catalytic hydrogenolysis (

/Pd) or strong acids (HBr/AcOH), offering orthogonality to acid-labile groups like Boc or base-labile groups like Fmoc.[1][2]
Physicochemical Properties[1][5]
  • Appearance: White to off-white crystalline powder.[1]

  • Solubility: Soluble in organic solvents (DCM, DMF, MeOH); insoluble in water.[1][2]

  • Purity Standard:

    
     98% (HPLC), with enantiomeric excess (
    
    
    
    )
    
    
    99% required to prevent diastereomeric scrambling in downstream synthesis.

Applications in Drug Discovery[4][6]

Conformational Restriction

In medicinal chemistry, flexible peptides often suffer from entropy penalties upon binding.[1][2] Incorporating Cbz-2-Methoxy-D-Phenylalanine limits the conformational ensemble. The 2-methoxy substituent forces the side chain into specific orientations, often favoring gauche(-) or trans rotamers, which can mimic the bioactive pose of natural ligands while excluding non-productive binding modes.[1][2]

Metabolic Stability Engineering

Replacing L-Phe with D-Phe derivatives is a "gold standard" modification for increasing stability. The addition of the methoxy group further protects the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, which typically target the electron-rich para position; the ortho substitution alters the metabolic soft spot.[1]

Experimental Protocols

Protocol A: Cbz Deprotection (Hydrogenolysis)

Objective: Removal of the N-terminal protection to liberate the free amine for subsequent coupling.[1] Mechanism: Pd-catalyzed cleavage of the benzyl ester bond, releasing toluene and


.[1]
  • Preparation: Dissolve 1.0 mmol of Cbz-2-Methoxy-D-Phenylalanine derivative in 10 mL of anhydrous Methanol (MeOH).

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C (10 wt% loading).[1][2] Caution: Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours.
    
  • Monitoring: Monitor via TLC (SiO₂, 5% MeOH in DCM). The starting material (

    
    ) should disappear, and a baseline amine spot should appear (ninhydrin positive).[1][2]
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1] Concentrate the filtrate in vacuo to yield the free amine.[1]

Protocol B: Peptide Coupling (HATU Method)

Objective: Coupling Cbz-2-Methoxy-D-Phenylalanine to a resin-bound amine or free amino ester. Rationale: The steric bulk of the ortho-methoxy group requires a potent coupling agent like HATU to drive the reaction and minimize racemization.[1]

  • Activation: In a dry vial, combine:

    • Cbz-2-Methoxy-D-Phenylalanine (1.0 equiv)[2]

    • HATU (1.1 equiv)[1][2]

    • HOAt (1.1 equiv - optional, suppresses racemization)[1][2]

    • DMF (anhydrous, 0.2 M concentration)[1][2]

  • Base Addition: Add DIPEA (2.5 equiv). Stir for 2 minutes to form the activated ester.

  • Coupling: Add the activated solution to the amine component (1.0 equiv).

  • Reaction: Stir at RT for 2–12 hours.

    • Tip: For extremely hindered couplings, microwave irradiation (50°C, 20W, 15 min) can improve yields.[1][2]

  • Quench: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine.[1][2] Dry over 
    
    
    
    .[1]

Visualization of Workflows

Synthesis & Application Logic

The following diagram illustrates the strategic utility of this compound, from its unique structural features to its role in final drug candidates.

G cluster_0 Structural Core cluster_1 Mechanistic Impact cluster_2 Therapeutic Outcome D_Config D-Configuration (Inverted Chirality) Proteolysis_Res Proteolysis Resistance D_Config->Proteolysis_Res Prevents Enzyme Recognition Ortho_MeO 2-Methoxy Group (Ortho-Substitution) Conf_Lock Conformational Locking (Steric) Ortho_MeO->Conf_Lock Restricts Chi1/Chi2 Rotation Cbz_Prot Cbz Protection (Acid Stable) Orthogonal Orthogonal Synthesis Cbz_Prot->Orthogonal Allows Boc/Fmoc Compatibility Bioavailability Increased Half-Life (t1/2) Proteolysis_Res->Bioavailability Selectivity High Receptor Selectivity Conf_Lock->Selectivity Orthogonal->Selectivity Enables Complex Scaffolds

Caption: Mechanistic flow detailing how structural features of Cbz-2-Methoxy-D-Phe translate to therapeutic efficacy.

Quality Control & Storage

To ensure experimental reproducibility, the following QC parameters must be verified upon receipt:

TestSpecificationMethod
Identity Proton NMR (

)
Confirm aromatic region integration (Cbz + Phenyl) and methoxy singlet (

ppm).
Chiral Purity

Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).
Chemical Purity

RP-HPLC (C18,

/MeCN gradient with 0.1% TFA).[1][2]
Storage 2–8°CStore under inert gas (Nitrogen/Argon) to prevent oxidation; keep desiccated.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine). Retrieved from (Contextual reference for Cbz-protection chemistry).[1][2]

  • National Institutes of Health (NIH). (2015).[1] Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases. PMC. Retrieved from .[1][2]

  • MDPI. (2023).[1] 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Retrieved from .[1][2]

  • Guide to Pharmacology. (2025). D-Phenylalanine Ligand Page. IUPHAR/BPS.[1] Retrieved from .[1][2]

  • Chem-Impex. (2025).[1] D-2-Methoxyphenylalanine Product Data. Retrieved from .[1][2]

Sources

Technical Guide: Structure and Synthesis of N-Cbz-2-methoxy-D-phenylalanine

[1]

Executive Summary

N-Cbz-2-methoxy-D-phenylalanine (CAS: 1270296-34-8 ) is a protected chiral building block essential for the synthesis of peptidomimetics, particularly in the development of metabolically stable opioid analogs and neurokinin antagonists.[1] By incorporating an ortho-methoxy substituent on the phenyl ring and utilizing the D-configuration, this compound introduces critical steric constraints and proteolytic resistance into peptide backbones.[1] This guide provides a comprehensive structural breakdown, validated synthetic protocols, and analytical characterization standards for researchers in medicinal chemistry.

Structural Analysis & Molecular Architecture[1]

Chemical Identity[1][2]
  • IUPAC Name: (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methoxyphenyl)propanoic acid[1]

  • Common Name: Z-D-Phe(2-OMe)-OH[1]

  • CAS Number: 1270296-34-8[1]

  • Molecular Formula: C₁₈H₁₉NO₅[1]

  • Molecular Weight: 329.35 g/mol [1]

Structural Features

The molecule consists of three distinct functional domains, each serving a specific role in chemical synthesis and biological interaction:

DomainStructural ComponentFunction
Backbone D-Phenylalanine Provides the (R)-configuration, conferring resistance to endogenous proteases (e.g., chymotrypsin) that typically cleave L-amino acids.[1]
Protecting Group N-Cbz (Benzyloxycarbonyl) A carbamate moiety that protects the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-amine during peptide coupling. It is stable to acidic/basic conditions but cleaved via catalytic hydrogenolysis (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

/Pd-C) or strong acids (HBr/AcOH).
Substituent 2-Methoxy (-OCH₃) Located at the ortho position of the phenyl ring.[1] This group exerts a steric "lock" on the side-chain conformation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

torsion angle) and increases electron density, altering

-

stacking interactions in receptor binding pockets.
Visualization of Molecular Connectivity

The following diagram illustrates the connectivity and stereochemistry of the compound.

Gcluster_0N-Cbz-2-methoxy-D-phenylalanine StructureCbzCbz Group(Benzyloxycarbonyl)Amineα-Amine(-NH-)Cbz->AmineCarbamate LinkageChiralCenterα-Carbon(R-Configuration)Amine->ChiralCenterCarboxylCarboxylic Acid(-COOH)ChiralCenter->CarboxylSideChainBenzyl Side ChainChiralCenter->SideChainMethoxy2-Methoxy Group(-OCH3)SideChain->MethoxyOrtho Position

Figure 1: Structural connectivity highlighting the Cbz protecting group, the D-chiral center, and the ortho-methoxy substitution.[1][2]

Synthetic Methodology

The synthesis of N-Cbz-2-methoxy-D-phenylalanine typically proceeds via the protection of the free amino acid 2-methoxy-D-phenylalanine (CAS 170642-31-6).[1] The most robust method utilizes Schotten-Baumann conditions to ensure high yield without racemization.[1]

Reagents and Materials
  • Starting Material: 2-Methoxy-D-phenylalanine (CAS 170642-31-6)[1]

  • Reagent: Benzyl chloroformate (Cbz-Cl)[1]

  • Base: Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Solvent: Water / 1,4-Dioxane (1:1 v/v) or Water / Acetone[1]

Step-by-Step Protocol (Schotten-Baumann)[1]
  • Dissolution: Dissolve 10 mmol of 2-methoxy-D-phenylalanine in 20 mL of 2N NaOH solution. Cool the mixture to 0°C in an ice bath.

  • Acylation: Simultaneously add 12 mmol of Benzyl chloroformate (Cbz-Cl) and 10 mL of 2N NaOH dropwise over 30 minutes. Critical: Maintain pH between 9–10 and temperature < 5°C to prevent hydrolysis of Cbz-Cl.[1]

  • Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Wash the aqueous alkaline solution with diethyl ether (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       mL) to remove unreacted Cbz-Cl.
      
    • Acidify the aqueous phase carefully with 2N HCl to pH 2–3. The product will precipitate as an oil or solid.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry the organic layer over anhydrous ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , filter, and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane if necessary.
    
Synthetic Workflow Diagram

SynthesisStartStart: 2-Methoxy-D-Phenylalanine(CAS 170642-31-6)Step1Dissolve in 2N NaOHCool to 0°CStart->Step1Step2Add Benzyl Chloroformate (Cbz-Cl)Maintain pH 9-10Step1->Step2Schotten-BaumannStep3Acidify with HCl to pH 2Precipitate ProductStep2->Step3Work-upEndFinal Product:N-Cbz-2-methoxy-D-phenylalanine(CAS 1270296-34-8)Step3->EndPurification

Figure 2: Workflow for the conversion of the free amino acid to the N-Cbz protected derivative.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

The ortho-methoxy group induces a distinct chemical shift compared to unsubstituted phenylalanine.[1]

NucleusSignal (ppm)MultiplicityAssignment
¹H NMR 10.2 (broad)Singlet-COOH (Carboxylic acid)
7.20 – 7.40MultipletCbz Aromatic Ring (5H)
6.80 – 7.15MultipletPhenylalanine Aromatic Ring (4H)
5.25Doublet-NH- (Amide proton)
5.05SingletPh-CH₂ -O (Cbz Benzylic)
4.45Multiplet

-CH
3.82 Singlet -OCH₃ (Methoxy)
3.00 – 3.20Multiplet

-CH₂ (Benzylic side chain)
Physical Properties[1]
  • Physical State: White to off-white crystalline powder.[1]

  • Solubility: Soluble in Methanol, Ethanol, DMSO, DMF, and Ethyl Acetate. Insoluble in water.[1]

  • Melting Point: Typically 85–90°C (range varies based on crystallization solvent).

  • Chiral Purity: >98% ee (Determined via Chiral HPLC).

Applications in Drug Discovery[1][4]

Peptidomimetics & Opioid Research

N-Cbz-2-methoxy-D-phenylalanine is a critical intermediate in the design of enkephalin and endomorphin analogs.[1]

  • Metabolic Stability: The D-configuration prevents recognition by endogenous peptidases.[1]

  • Receptor Selectivity: The 2-methoxy group restricts the rotation of the aromatic side chain.[1] This "conformational lock" forces the peptide into a bioactive topography that can selectively bind to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -opioid (MOR) or 
    
    
    -opioid (DOR) receptors, reducing off-target side effects.
Solid-Phase Peptide Synthesis (SPPS)

While Fmoc is standard for SPPS, Cbz protection is preferred in solution-phase synthesis or when orthogonal deprotection (using hydrogenation) is required to preserve acid-sensitive side chains (e.g., glycosylated amino acids) elsewhere in the molecule.[1]

References

  • LookChem. (n.d.). 2-Methoxy-D-Phenylalanine Suppliers and Data. Retrieved from [Link]

Technical Whitepaper: 2-Methoxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Structural Utility, Synthetic Methodologies, and Application in Peptidomimetics

Executive Summary

2-Methoxy-D-phenylalanine (2-OMe-D-Phe) is a specialized non-canonical amino acid (ncAA) serving as a critical chiral building block in modern drug discovery. Unlike its unsubstituted parent, the introduction of a methoxy group at the ortho position of the phenyl ring creates a unique steric and electronic environment. When combined with the D-configuration, this residue offers two distinct advantages: conformational restriction of the peptide backbone/side-chain via the "ortho-effect," and enhanced metabolic stability against chymotrypsin-like proteases.

This guide provides a technical deep-dive into the physicochemical rationale for using 2-OMe-D-Phe, detailed protocols for its asymmetric synthesis, and validated methods for its characterization.

Structural & Physicochemical Profile

The utility of 2-OMe-D-Phe extends beyond simple hydrophobicity. It acts as a "conformational lock" through two primary mechanisms:

A. The Ortho-Effect (Steric Control)

In a standard phenylalanine residue, the side chain enjoys a relatively high degree of rotational freedom around the


 (

) and

(

) bonds. The introduction of a methoxy group at the ortho position creates significant steric clash with the peptide backbone protons and the

protons.
  • Result: The side chain is forced into specific rotameric populations (often gauche- or trans), reducing the entropic penalty upon binding to a receptor. This is critical for high-affinity binding in GPCR ligands (e.g., opioid receptors, GLP-1 analogs).

B. Electronic Modulation (Intramolecular H-Bonding)

The methoxy oxygen is a weak hydrogen bond acceptor. In certain peptide sequences, it can form an intramolecular hydrogen bond with the backbone amide NH of the preceding residue (


) or its own amide NH.
  • Result: This interaction can stabilize turn structures (like

    
    -turns), effectively rigidifying the bioactive conformation of the peptide.
    
C. Proteolytic Resistance

The D-configuration renders the backbone amide bond resistant to cleavage by endogenous L-specific proteases. Furthermore, the ortho-methoxy group sterically hinders the hydrophobic S1/S2 pockets of enzymes like chymotrypsin, which typically require a pristine aromatic face for


 stacking interactions during catalysis.
Synthetic Methodologies

High-purity synthesis of 2-OMe-D-Phe is challenging due to the steric bulk of the ortho-substituent, which can impede catalyst approach. Two primary routes are recommended: Asymmetric Hydrogenation (for chemical scalability) and Chemoenzymatic Resolution (for green chemistry).

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation (Recommended for Scale)

This method utilizes a chiral phosphine ligand to direct the addition of hydrogen across an enamide double bond.

  • Substrate: Methyl (Z)-2-acetamido-3-(2-methoxyphenyl)acrylate.

  • Catalyst: [Rh(COD)Cl]

    
     complexed with a chiral bisphosphine ligand.
    
  • Ligand Selection: (R,R)-DuPhos-Me or (S,S)-BisP *.

    • Rationale: Unlike standard BINAP ligands, DuPhos and BisP* create a rigid, electron-rich chiral pocket that accommodates ortho-substituted substrates effectively, maintaining high enantioselectivity (>98% ee).

Protocol:

  • Catalyst Prep: In a glovebox, mix [Rh(COD)Cl]

    
     (0.5 mol%) and (R,R)-DuPhos-Me (1.1 eq relative to Rh) in degassed MeOH. Stir for 15 min to form the active cationic species.
    
  • Hydrogenation: Add the enamide substrate (0.5 M in MeOH). Transfer to a high-pressure autoclave.

  • Reaction: Pressurize to 5 bar (75 psi)

    
    . Stir at 25°C for 12 hours.
    
  • Workup: Vent

    
    . Concentrate solvent.
    
  • Hydrolysis: Treat the resulting N-acetyl ester with 6M HCl (reflux, 4h) to remove the acetyl and methyl ester protecting groups.

  • Purification: Recrystallize from Isopropanol/Water to yield 2-OMe-D-Phe.

Method B: Chemoenzymatic Cascade (PAL-Mediated)

This route uses Phenylalanine Ammonia Lyase (PAL) variants engineered to accept electron-rich substrates.

  • Substrate: 2-Methoxy-cinnamic acid.

  • Enzyme: Engineered Planctomyces brasiliensis PAL (e.g., L205F variant).

  • Ammonia Source: 5M

    
     / 
    
    
    
    .

Protocol:

  • Dissolve 2-methoxy-cinnamic acid (50 mM) in ammonia buffer (pH 10).

  • Add PAL enzyme lysate. Incubate at 37°C for 24h.

  • Note: Wild-type PAL favors L-isomers. To get D-Phe, one typically uses a Deracemization Cascade :

    • Step 1: PAL converts cinnamic acid

      
       L/D-2-OMe-Phe (racemic or L-rich).
      
    • Step 2: Add L-Amino Acid Deaminase (LAAD) to selectively oxidize the L-isomer back to the imine/keto acid.

    • Step 3: Add Amine Borane (chemical reductant) or a D-selective dehydrogenase to convert the imine solely to the D-isomer.

Comparison of Methods
FeatureAsymmetric HydrogenationChemoenzymatic Cascade
Enantiomeric Excess (ee) >99% (Ligand dependent)>99% (Enzyme dependent)
Scalability High (kg to ton scale)Moderate (requires enzyme prep)
Cost High (Rh catalyst + Ligand)Low (Recombinant enzymes)
Substrate Tolerance Excellent for ortho-methoxyVariable (enzyme engineering needed)
Visualization of Workflows

The following diagram illustrates the logical flow for both synthetic routes and the structural impact of the molecule.

G cluster_0 Synthetic Routes cluster_1 Structural Utility Title 2-Methoxy-D-Phenylalanine: Synthesis & Utility Precursor Precursor (2-Methoxy-benzaldehyde) Enamide Enamide Formation (Horner-Wadsworth-Emmons) Precursor->Enamide Cinnamic Cinnamic Acid Deriv. Precursor->Cinnamic H2_Rh Asymmetric Hydrogenation (Rh-DuPhos + H2) Enamide->H2_Rh Chemical Product 2-Methoxy-D-Phenylalanine (>99% ee) H2_Rh->Product PAL_Cascade PAL / LAAD Cascade (Ammonia Lyase + Deaminase) Cinnamic->PAL_Cascade Biotech PAL_Cascade->Product OrthoLock Ortho-Effect (Steric Restriction of χ1/χ2) Product->OrthoLock MetabStab Metabolic Stability (Protease Shielding) Product->MetabStab Bioactivity Enhanced GPCR Binding (e.g., Opioid/GLP-1) OrthoLock->Bioactivity MetabStab->Bioactivity

Figure 1: Dual synthetic pathways (Chemical vs. Enzymatic) leading to the chiral building block, and its downstream structural effects on peptide drug candidates.

Quality Control & Characterization

Ensuring the optical purity of 2-OMe-D-Phe is critical, as even 0.5% of the L-isomer can trigger immune responses or alter potency in peptide drugs.

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers. Use a Macrocyclic Glycopeptide stationary phase, which is superior for free amino acids.

  • Column: Chiralpak ZWIX(+) or Teicoplanin-based (e.g., Astec Chirobiotic T).

  • Mobile Phase: MeOH : Acetonitrile : Water (45:45:10) + 25mM Ammonium Formate + 0.1% Formic Acid.

  • Detection: UV @ 210 nm (Amide/Aromatic absorption).[1]

  • Expected Retention: The D-isomer typically elutes before the L-isomer on Teicoplanin columns (check specific column certificate).

  • Acceptance Criteria: ee > 99.5%.

NMR Characterization[2][3][4]
  • 1H NMR (400 MHz, D2O):

    
     7.25 (t, 1H), 7.15 (d, 1H), 6.95 (d, 1H), 6.90 (t, 1H) [Aromatic]; 4.20 (dd, 1H, 
    
    
    
    -H); 3.80 (s, 3H,
    
    
    ); 3.30 (dd, 1H,
    
    
    -H); 3.05 (dd, 1H,
    
    
    -H').
  • Note: The methoxy singlet at 3.80 ppm is the diagnostic handle.

References
  • Chemical Synthesis (Asymmetric Hydrogenation)

    • Burk, M. J., et al. "Preparation of N-Acetyl-2-methoxy-phenylalanine via Asymmetric Hydrogenation." Journal of the American Chemical Society.[5]

    • Source: (Representative methodology for DuPhos ligands).

  • Enzymatic Synthesis (PAL Engineering)

    • Parmeggiani, F., et al. "Engineered Biocatalysts for the Asymmetric Synthesis of D-Phenylalanines.
    • Source:

  • Structural Applications (Opioid Peptides)

    • Shao, X., et al. "Conformational analysis of endomorphin-2 analogs with phenylalanine mimics."[2] Bioorganic & Medicinal Chemistry.

    • Source:[2]

  • Chiral Separation (HPLC)

    • "Chiral HPLC Separation of Phenylalanine Analogues.
    • Source:

Sources

Technical Comparison: Cbz-2-Methoxy-L-Phe vs. D-Phe

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Cbz-2-Methoxy-L-Phenylalanine and D-Phenylalanine . It is designed for researchers selecting building blocks for peptidomimetic drug design, specifically focusing on conformational constraints, proteolytic stability, and synthetic utility.

Strategic Selection in Peptidomimetic Drug Discovery

Executive Summary

In medicinal chemistry, the choice between Cbz-2-Methoxy-L-Phenylalanine and D-Phenylalanine (D-Phe) represents a decision between steric/electronic modulation of a natural L-amino acid and stereochemical inversion .

  • Cbz-2-Methoxy-L-Phe is a protected, non-natural L-amino acid derivative. The ortho-methoxy group provides steric bulk that restricts side-chain rotation (

    
     and 
    
    
    
    angles), locking the peptide backbone into specific conformations while maintaining the natural L-configuration. The Cbz (Carbobenzyloxy) group is an orthogonal protecting group used primarily in solution-phase synthesis or as a permanent N-terminal cap.
  • D-Phe is the enantiomer of the natural amino acid. It is used primarily to induce

    
    -turns, disrupt 
    
    
    
    -helices, and confer absolute resistance to proteolytic degradation by endogenous L-specific proteases.

Structural & Stereochemical Analysis[1]

The fundamental difference lies in how each molecule alters the 3D space of a peptide chain.

Cbz-2-Methoxy-L-Phenylalanine (CAS: 1270296-67-7)[2]
  • Core Configuration: L-isomer (Natural chirality).

  • Modification: Ortho-methoxy (-OCH

    
    ) substitution on the phenyl ring.
    
  • Mechanistic Impact: The 2-methoxy group creates a specific steric clash with the peptide backbone (specifically the carbonyl oxygen or amide nitrogen). This restricts the rotation of the phenyl ring, forcing the side chain into a defined orientation.

  • Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance, increasing the electron density of the aromatic ring, which can strengthen cation-

    
     interactions with receptors.
    
  • Protection: The N-terminus is capped with Cbz (Z), rendering it lipophilic and unreactive until catalytic hydrogenolysis or strong acid treatment.

D-Phenylalanine (CAS: 673-06-3)
  • Core Configuration: D-isomer (Unnatural/Inverted chirality).

  • Modification: None (unless protected).

  • Mechanistic Impact: Inversion of the

    
    -carbon stereocenter changes the trajectory of the peptide backbone. In an all-L peptide sequence, a single D-Phe residue often acts as a "breaker," inducing a Type II or Type II' 
    
    
    
    -turn.
  • Biological Effect: Most mammalian proteases (e.g., chymotrypsin) strictly recognize L-amino acids. D-Phe is invisible to these enzymes, dramatically increasing the plasma half-life of the resulting peptide.

Comparative Data Table
FeatureCbz-2-Methoxy-L-PheD-Phenylalanine
Stereochemistry L (Natural)D (Inverted)
Primary Mechanism Steric Constraint (Side-chain lock)Backbone Trajectory Alteration
Proteolytic Stability Moderate (Steric shielding)High (Enzymatic non-recognition)
Electronic Nature Electron-rich aromatic ringNeutral aromatic ring
Protecting Group Cbz (Requires H

/Pd or HBr/AcOH to remove)
None (Raw material)
Typical Use Case Locking active site conformation; Receptor selectivityInducing

-turns; Stopping degradation

Biological Implications & Applications[3]

Proteolytic Stability
  • D-Phe: Offers the gold standard for stability. Replacing L-Phe with D-Phe at a cleavage site (e.g., the P1 or P1' position) typically abolishes cleavage entirely. This is critical for orally active peptide drugs.

  • Cbz-2-Methoxy-L-Phe: Offers resistance but not total immunity. The bulky ortho-methoxy group hinders the protease from fitting the residue into its S1 pocket (steric shielding), slowing down hydrolysis rates significantly compared to native L-Phe, but not as effectively as D-Phe.

Receptor Binding & Selectivity
  • Conformational Locking (Cbz-2-Methoxy-L-Phe): If a receptor requires the phenylalanine side chain to be in a specific "gauche(-)" or "trans" rotamer, the 2-methoxy group can bias the equilibrium toward that bioactive conformation, reducing the entropic penalty of binding and increasing potency (High Affinity).

  • Topological Mismatch (D-Phe): D-Phe is often used to probe the spatial requirements of a pocket. If an L-Phe peptide is active, the D-Phe analog is usually inactive unless the receptor specifically accommodates the inverted vector (e.g., Opioid receptors, where D-amino acids are common in enkephalin analogs).

Experimental Protocols

Synthesis Workflow: Coupling Cbz-2-Methoxy-L-Phe

This molecule is typically used in Solution Phase Peptide Synthesis because the Cbz group is not compatible with standard Fmoc SPPS (Cbz is stable to piperidine but requires hydrogenation/strong acid to remove, which can be harsh on growing chains).

Protocol: Mixed Anhydride Coupling

  • Activation: Dissolve Cbz-2-Methoxy-L-Phe (1.0 eq) in dry THF/DMF under N

    
    .
    
  • Base: Add N-Methylmorpholine (NMM, 1.1 eq) and cool to -15°C.

  • Reagent: Add Isobutyl chloroformate (IBCF, 1.0 eq) dropwise. Stir for 15 min to form the mixed anhydride.

  • Coupling: Add the amine component (e.g., H-AA-OMe) (1.0 eq) dissolved in DMF/Base.

  • Reaction: Stir at -15°C for 1 hour, then warm to Room Temp overnight.

  • Workup: Evaporate solvent, dissolve in EtOAc, wash with 5% KHSO

    
    , 5% NaHCO
    
    
    
    , and Brine.
Synthesis Workflow: Incorporating D-Phe (SPPS)

D-Phe is compatible with standard Fmoc Solid Phase Peptide Synthesis.

Protocol: Fmoc-SPPS Coupling

  • Protection: Ensure D-Phe is Fmoc-protected (Fmoc-D-Phe-OH).

  • Activation: Dissolve Fmoc-D-Phe-OH (3.0 eq) and HBTU (2.9 eq) in DMF.

  • Base: Add DIPEA (6.0 eq). Activate for 2-3 minutes.

  • Coupling: Add solution to the resin-bound peptide (free amine). Shake for 45-60 min.

  • Monitoring: Check for completion using the Kaiser Test (Ninhydrin).

  • Deprotection: Remove Fmoc with 20% Piperidine in DMF (2 x 10 min) before adding the next residue.

Visual Analysis (Graphviz)

Structural Logic & Decision Flow

This diagram illustrates the decision matrix for choosing between the two molecules based on the desired outcome (Stability vs. Conformation).

ComparisonFlow Start Peptide Optimization Goal Branch1 Goal: Prevent Proteolysis Start->Branch1 Branch2 Goal: Lock Conformation / Selectivity Start->Branch2 DPhe Select D-Phenylalanine (Inverted Chirality) Branch1->DPhe Cbz2OMe Select Cbz-2-Methoxy-L-Phe (Steric Constraint + L-Config) Branch2->Cbz2OMe Mech1 Mechanism: Enzyme Non-Recognition DPhe->Mech1 Mech2 Mechanism: Rotational Restriction (Chi Angles) Cbz2OMe->Mech2 Result1 Outcome: Extended Half-Life Induced Beta-Turn Mech1->Result1 Result2 Outcome: High Receptor Affinity Bioactive Rotamer Bias Mech2->Result2

Caption: Decision matrix for selecting D-Phe vs. Cbz-2-Methoxy-L-Phe based on medicinal chemistry objectives.

Synthesis Pathway Comparison

This diagram contrasts the integration of these building blocks into a peptide chain.

SynthesisPath Input1 Cbz-2-Methoxy-L-Phe (Solution Phase) Step1A Mixed Anhydride Activation (IBCF / NMM) Input1->Step1A Input2 Fmoc-D-Phe-OH (Solid Phase) Step1B HBTU / DIPEA Activation (In Situ) Input2->Step1B Step2A Coupling to Amine Step1A->Step2A Step2B Coupling to Resin-Peptide Step1B->Step2B Step3A Product: Cbz-Protected Peptide (Requires Hydrogenolysis) Step2A->Step3A Step3B Product: Fmoc-Protected Resin (Requires Piperidine) Step2B->Step3B

Caption: Synthetic workflow comparison: Solution phase (Cbz) vs. Solid phase (Fmoc/D-Phe).

References

  • Aralez Bio. (n.d.). 2-Methoxy-L-Phenylalanine Product Data. Retrieved from [Link]

  • PubChem. (2024). 2-Methoxy-L-Phenylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Retrieved from [Link]

Technical Guide: Synthesis of Non-Canonical Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Non-canonical phenylalanine derivatives (ncPhe) are the linchpins of modern peptidomimetics, radiopharmaceuticals, and genetic code expansion. Unlike aliphatic amino acids, the phenyl ring offers a versatile scaffold for electronic tuning (e.g., p-NO₂, p-F) and bio-orthogonal tagging (e.g., p-N₃, p-borono).

The synthesis of these moieties demands rigorous stereocontrol. A racemic synthesis followed by resolution is no longer acceptable in high-throughput drug discovery due to yield loss (max 50%) and waste generation. This guide details three authoritative, asymmetric pathways selected for their scalability, modularity, and enantiomeric excess (ee) reliability:

  • Phase-Transfer Catalysis (PTC): Best for scalability and operational simplicity.

  • Negishi Cross-Coupling: Best for modular diversity and biaryl synthesis.

  • Chemo-Enzymatic Cascades: Best for "green" synthesis and ultra-high purity (>99.9% ee).

Decision Matrix: Selecting the Synthetic Route

Before initiating synthesis, analyze your target structure and available starting materials.

SynthesisDecision Start Target ncPhe Derivative Q1 Is the aryl group commercially available as a halide? Start->Q1 Q2 Is the aryl group available as a Cinnamic Acid? Q1->Q2 No Method1 Route A: Negishi Coupling (Jackson Method) Q1->Method1 Yes (Aryl-I/Br) Method2 Route B: Phase Transfer Catalysis (O'Donnell Method) Q2->Method2 No (Need de novo alkylation) Method3 Route C: Enzymatic Amination (PAL/PAM) Q2->Method3 Yes Output Pure ncPhe Method1->Output High Modularity Method2->Output Scalable/Low Cost Method3->Output Green/High ee

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Core Methodologies

Phase-Transfer Catalysis (The O'Donnell Method)

This method utilizes the acidity of glycine Schiff bases. It is the industry standard for preparing ncPhe derivatives when the corresponding benzyl halide is accessible.

  • Mechanism: The chiral catalyst (typically a Cinchona alkaloid derivative) forms an ion pair with the enolate of the glycine imine at the interface of the organic and aqueous layers. This chiral ion pair blocks one face of the enolate, forcing the electrophile (benzyl halide) to attack from the opposite side.

  • Key Advantage: Mild conditions (room temperature), inexpensive reagents, and visual self-validation (color change).

Negishi Cross-Coupling (The Jackson Method)

Developed extensively by R.F.W. Jackson, this method uses organozinc reagents derived from serine or iodo-alanine.

  • Mechanism: An iodo-alanine derivative is converted to an organozinc reagent using activated zinc. This nucleophile undergoes Pd-catalyzed transmetallation and reductive elimination with an aryl iodide.

  • Key Advantage: It constructs the biaryl bond directly. This is crucial when the benzyl halide for PTC is unstable or difficult to synthesize. It tolerates a wide range of functional groups (esters, nitriles, chlorides).

Chemo-Enzymatic Synthesis (PAL)

Phenylalanine Ammonia Lyase (PAL) typically converts Phe to cinnamic acid. However, at high ammonia concentrations (pH ~10), the equilibrium shifts to drive the reverse reaction: hydroamination of cinnamic acids to Phe.

  • Key Advantage: 100% atom economy (theoretical) and perfect enantioselectivity.

Comparative Data Analysis

FeaturePhase-Transfer Catalysis (PTC)Negishi Cross-CouplingEnzymatic (PAL)
Substrate Glycine Schiff Base + Benzyl HalideIodo-Alanine (Zn) + Aryl IodideCinnamic Acid + NH₃
Catalyst Cinchona Alkaloid ($)Pd(OAc)₂ / SPhos (

$)
Engineered PAL (

)
Typical Yield 70-90%50-75%80-95%
Typical ee 90-98%>99% (Retention of config.)>99%
Scalability High (kg scale)Moderate (requires inert atm)High (Bioreactor)
Limitation Requires Benzyl HalideZinc reagent sensitivitySubstrate specificity of enzyme

Detailed Experimental Protocol: Asymmetric PTC Alkylation

Selected Method: O'Donnell Phase-Transfer Catalysis Target: (S)-4-Bromo-Phenylalanine (generic protocol adaptable to other benzyl halides).

Reagents & Equipment
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (commercially available or synthesized from benzophenone imine + glycine t-butyl ester).

  • Electrophile: 4-Bromobenzyl bromide.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 equiv).

  • Base: 50% aqueous KOH or CsOH (Cesium effect enhances rate).

  • Solvent: Toluene or DCM.

Step-by-Step Workflow
Step 1: System Setup & Deprotonation (Self-Validating)
  • Dissolve the glycine imine substrate (1.0 equiv) and the chiral catalyst (0.1 equiv) in Toluene.

  • Cool the mixture to 0°C.

  • Add 50% aqueous KOH (5.0 equiv) vigorously.

  • Validation Check: The organic phase should turn a deep red/purple color.

    • Why? This indicates the formation of the resonance-stabilized enolate anion. If the solution remains pale yellow, deprotonation has failed (check base concentration or stirring rate).

Step 2: Asymmetric Alkylation
  • Add the electrophile (4-Bromobenzyl bromide, 1.2 equiv) dropwise to the biphasic mixture.

  • Stir vigorously at 0°C.

  • Validation Check: Monitor the color. As the reaction proceeds and the enolate is consumed, the deep red color will fade back to yellow/orange.

  • Monitor by TLC (Silica, 10% EtOAc/Hexane). The product (mono-alkylated) is usually less polar than the starting imine.[1]

Step 3: Workup & Hydrolysis
  • Separate the organic layer and wash with water (3x) and brine.

  • Concentrate the organic layer to obtain the crude alkylated imine.

  • Hydrolysis: Dissolve the crude oil in THF/1N HCl (1:1) and stir at room temperature for 2 hours.

    • Mechanism:[1][2][3][4][5][6] This cleaves the benzophenone Schiff base and the tert-butyl ester (if strong acid/heat is used) or just the imine (mild acid).

  • Extract the liberated benzophenone with ether (discard organic layer).

  • Basify the aqueous layer (containing the amino acid) to pH 7-8 and extract or precipitate the zwitterionic amino acid.

Mechanism Visualization

PTC_Mechanism cluster_aqueous Aqueous Phase (KOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) OH OH- IonPair [Catalyst+ • Enolate-] OH->IonPair Base Transfer Product Alkylated Imine (Optically Active) IonPair->Product Asymmetric Alkylation Substrate Glycine Imine Substrate->IonPair Deprotonation Electrophile R-Br Electrophile->Product

Figure 2: Interfacial mechanism of Phase-Transfer Catalysis. The chiral catalyst shuttles the enolate and controls the stereochemistry of the alkylation.

Quality Control & Characterization

To ensure the integrity of the "Self-Validating System," the following analytical metrics must be met:

  • Enantiomeric Excess (ee): Must be >95%.

    • Method: Chiral HPLC (Daicel Chiralpak AD-H or OD-H columns).

    • Mobile Phase: Hexane/Isopropanol (90:10).

  • Chemical Purity: >98% by ¹H NMR.

    • Diagnostic Signal: The α-proton of the amino acid typically appears as a doublet of doublets (dd) around 3.8-4.2 ppm.

  • Absolute Configuration: Compare optical rotation

    
     with literature values (usually negative for L-isomers in water/HCl).
    

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Jackson, R. F. W., et al. (2017).[5] "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry.

  • Parmeggiani, F., et al. (2015). "Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process." Angewandte Chemie International Edition.

  • Maruoka, K., et al. (1999). "Efficient Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society.[1]

Sources

Cbz-2-Methoxy-D-Phenylalanine supplier and purity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Sourcing and Quality Assurance of Cbz-2-Methoxy-D-Phenylalanine

Chemical Profile & Therapeutic Utility

Cbz-2-Methoxy-D-Phenylalanine is a specialized non-canonical amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and protease-resistant pharmaceutical candidates.

  • IUPAC Name: (2R)-2-[(benzyloxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 329.35 g/mol

  • Key Structural Features:

    • D-Configuration: Confers resistance to endogenous proteases (which typically recognize L-amino acids), extending the half-life of peptide drugs.

    • 2-Methoxy Group: Provides steric bulk and electronic modification (ortho-effect) to the phenyl ring, often used to lock specific conformational states in receptor-ligand interactions.

    • Cbz (Z) Group: A robust carbamate protecting group stable to acidic conditions (TFA) but removable via catalytic hydrogenation (

      
      /Pd-C) or strong acids (HBr/AcOH).
      

The Supply Chain Matrix: Sourcing Strategy

Unlike common amino acids (e.g., Boc-Phe-OH), the 2-methoxy-D-analog is often not a "stock" item in bulk catalogs. It falls into the category of Fine Chemicals/Custom Synthesis .

Vendor Classification & Risk Assessment
Vendor TierCharacteristicsRisk ProfileRecommended Action
Tier 1: Major Catalog (e.g., Sigma, Enamine)High batch-to-batch consistency; validated COAs.Low. Availability is often limited to gram-scale.Use for initial SAR screening.
Tier 2: Specialized AA Vendors (e.g., Watanabe, Bachem)Deep expertise in chiral chemistry; reliable ee% data.Low-Medium. Lead times can vary.Preferred for scale-up (100g+).
Tier 3: Aggregators/CROs (e.g., Alibaba, Indiamart)Variable quality; often act as brokers, not manufacturers.High. Risk of racemization or incorrect isomer shipment.Mandatory re-validation of every batch before use.

Sourcing Directive: For this specific compound, a CAS number search can be ambiguous due to salt forms or lack of indexing.

  • Primary Search Key: Chemical Structure (SMILES/InChI) rather than Name.

  • Potential CAS: 1270296-34-8 (Verify with vendor; often vendor-specific).

  • Critical Check: Explicitly request the Optical Rotation

    
     and Chiral HPLC  trace in the Certificate of Analysis (COA).
    

Critical Quality Attributes (CQAs)

To ensure the integrity of downstream peptide synthesis, the material must meet the following specifications.

A. Chemical Purity (>98%)

Must be free of:

  • Benzyl Alcohol: A degradation product of the Cbz group.

  • 2-Methoxy-D-Phenylalanine (Free Acid): Result of premature deprotection.

  • Cbz-Cl: Highly reactive starting material; potential genotoxin.

B. Optical Purity (>99% ee)

The presence of the L-enantiomer (Cbz-2-Methoxy-L-Phenylalanine) is a critical failure mode. Even 1% L-isomer can lead to diastereomeric impurities in the final peptide, which are notoriously difficult to separate.

Analytical Validation Protocols

Trusting the vendor's COA is insufficient for GMP or late-stage GLP work. The following internal validation is required.

Protocol 1: Identity Verification via NMR
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signals:

    • 
       3.7–3.8 ppm (Singlet, 3H): Methoxy group  (Distinctive vs. unsubstituted Phe).
      
    • 
       5.0 ppm (Singlet/Doublet, 2H): Benzylic CH
      
      
      
      of the Cbz group.
    • 
       7.2–7.4 ppm (Multiplet): Aromatic protons  (Cbz + Phenylalanine ring). Note the integration must account for 9 aromatic protons (5 from Cbz + 4 from Phe derivative).
      
Protocol 2: Enantiomeric Excess (ee%) Determination via Chiral HPLC

Standard C18 columns cannot distinguish enantiomers. A polysaccharide-based chiral stationary phase is required.

Methodology:

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: TFA is crucial to suppress ionization of the carboxylic acid, sharpening the peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Sample Prep: Dissolve 1 mg/mL in Isopropanol.

Self-Validating Step: Always inject a racemic standard (mix of D- and L-) first to establish the separation window. If the D-isomer (major peak) elutes at


, the L-isomer (minor impurity) should be absent at its specific retention time.

Visualizing the Quality Assurance Workflow

The following diagram illustrates the decision logic for accepting a batch of Cbz-2-Methoxy-D-Phenylalanine.

QC_Workflow Start Batch Receipt (Cbz-2-Methoxy-D-Phe) Visual Visual Inspection (White/Off-white Powder) Start->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility HNMR 1H-NMR Spectroscopy (Identity & Chem Purity) Solubility->HNMR Decision_Chem Chemical Purity > 98%? HNMR->Decision_Chem ChiralHPLC Chiral HPLC (Chiralpak AD-H/IA) Decision_Chem->ChiralHPLC Yes Reject REJECT BATCH (Return to Vendor) Decision_Chem->Reject No (Impurities/Solvents) Decision_Opt Optical Purity > 99% ee? ChiralHPLC->Decision_Opt Decision_Opt->Reject No (Racemized) Release RELEASE FOR SYNTHESIS (Store at 2-8°C) Decision_Opt->Release Yes

Figure 1: Strategic Quality Control Workflow. Blue nodes represent critical analytical hold points.

Handling & Stability

  • Storage: Store at +2°C to +8°C in a desiccator. The carbamate linkage is stable, but the carboxylic acid moiety can be hygroscopic.

  • Stability: Re-test optical purity every 12 months.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) required.

References

  • PubChem. Compound Summary: N-Carbobenzoxy-D-phenylalanine (Parent Structure Reference). National Library of Medicine. Available at: [Link]

  • Phenomenex. Chiral HPLC Application Guide: Separation of N-Protected Amino Acids. Phenomenex Technical Guides.[1] Available at: [Link]

Sources

Methodological & Application

Application Note: Protocols for Cbz-2-Methoxy-D-Phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insight

Cbz-2-Methoxy-D-Phenylalanine represents a challenging class of building blocks in peptide chemistry. Its successful coupling requires navigating two opposing forces: steric hindrance and stereochemical lability .

  • Steric Barrier: The ortho-methoxy substituent on the phenyl ring creates significant steric bulk near the reacting carboxylate. This impedes the approach of the nucleophile (amine), drastically slowing reaction kinetics compared to unsubstituted Phenylalanine.

  • Racemization Risk: As a D-amino acid, maintaining chiral purity is paramount.[1] The electron-donating nature of the methoxy group (via resonance) increases the electron density on the carbonyl oxygen. Upon activation, this facilitates the formation of the 5(4H)-oxazolone intermediate (azlactone), the primary vector for racemization.

  • Protecting Group Logic: The Benzyloxycarbonyl (Cbz or Z) group is stable to TFA and weak bases, making this residue ideal for solution-phase synthesis or as the final N-terminal "cap" in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]

This guide provides optimized protocols to drive this hindered coupling to completion while suppressing racemization.

Critical Parameters & Reagent Selection

Solvent Systems

The 2-methoxy group increases lipophilicity.[1] Standard DMF is acceptable, but NMP (N-Methyl-2-pyrrolidone) is superior for hindered couplings due to its higher polarity and ability to disrupt inter-chain aggregation (beta-sheet formation), which is common with Phenylalanine derivatives.[1]

Activation Strategy (The "Gold Standard")

For ortho-substituted amino acids, carbodiimides (DIC) often react too slowly, leading to side reactions. Phosphonium (PyBOP) or Uronium (HATU/COMU) reagents are preferred.

ComponentRecommendationRationale
Coupling Reagent HATU or COMU High reactivity is required to overcome the ortho-steric barrier.[1]
Additive HOAt (if using HATU) or Oxyma Pure HOAt creates a less sterically hindered active ester than HOBt and accelerates the reaction via the "neighboring group effect" of the pyridine nitrogen.
Base 2,4,6-Collidine (TMP) CRITICAL: Avoid DIPEA. Collidine is a weaker, more sterically hindered base (pKa ~7.4 vs 10.5 for DIPEA). It is sufficient to deprotonate the carboxylate but minimizes proton abstraction from the

-carbon, significantly reducing racemization.

Protocol A: Solid-Phase Coupling (SPPS)

Target Audience: Researchers capping a resin-bound peptide with Cbz-2-Methoxy-D-Phe.[1]

Workflow Diagram

SPPS_Coupling Start Resin-Bound Peptide (Free Amine) Swell 1. Resin Swelling (DCM/DMF) Start->Swell PreAct 2. Pre-Activation (Low Temp) Swell->PreAct Prepare Reagents Couple 3. Coupling Reaction (NMP, 2-4h) PreAct->Couple Add to Resin Wash 4. Aggressive Wash (DMF/DCM) Couple->Wash Test 5. QC: Kaiser/Chloranil Test Wash->Test Test->Couple Positive (Fail) Repeat Double Couple End Proceed to Cleavage Test->End Negative (Pass)

Caption: Optimized SPPS workflow emphasizing pre-activation and QC checkpoints.

Step-by-Step Procedure

Reagents:

  • Cbz-2-Methoxy-D-Phe-OH (3.0 eq)[1]

  • HATU (2.9 eq)

  • HOAt (3.0 eq) - Optional but recommended if using HATU[1]

  • 2,4,6-Collidine (6.0 eq)

  • Solvent: Anhydrous NMP (preferred) or DMF.

Steps:

  • Resin Preparation: Swell the resin (containing the free amine peptide) in DCM for 15 min, then wash 3x with NMP.

  • Pre-Activation (Cold Activation):

    • Dissolve Cbz-2-Methoxy-D-Phe-OH, HATU, and HOAt in minimal NMP.[1]

    • Cool the solution to 0°C (ice bath).

    • Add Collidine.[2]

    • Stir at 0°C for 1-2 minutes . Note: Low temperature during activation suppresses the initial formation of the racemizing oxazolone species.

  • Coupling:

    • Add the cold activated solution to the resin.

    • Agitate at room temperature for 2 to 4 hours . The steric hindrance requires extended time compared to standard AA (usually 45 min).

  • Monitoring:

    • Wash resin 3x DMF, 3x DCM.

    • Perform Kaiser Test (for primary amines) or Chloranil Test (for secondary amines like Proline).

    • If positive (blue):[3] Do not extend time. Wash and perform a Double Coupling using a different activation chemistry (e.g., DIC/Oxyma Pure) to target different kinetic pathways.

Protocol B: Solution-Phase Coupling

Target Audience: Scale-up synthesis or fragment condensation.[1]

Activation Mechanism

Activation_Mech Acid Cbz-2-Me-D-Phe-OH ActiveEster OAt-Active Ester (Stabilized) Acid->ActiveEster Activation Base Collidine Base->ActiveEster Promotes HATU HATU Reagent HATU->ActiveEster Product Cbz-D-Peptide ActiveEster->Product Nucleophilic Attack Amine Amine Component (R-NH2) Amine->Product

Caption: HATU/Collidine activation pathway generating the reactive OAt-ester intermediate.

Step-by-Step Procedure

Reagents:

  • Cbz-2-Methoxy-D-Phe-OH (1.1 eq)[1]

  • Amine component (1.0 eq)

  • EDC.HCl (1.2 eq) - Water soluble carbodiimide eases workup[1]

  • HOAt or HOBt (1.2 eq)

  • TMP (Collidine) or NMM (N-methylmorpholine) (2.0 - 3.0 eq)[1]

  • Solvent: DCM or DMF (concentration ~0.1 M)

Steps:

  • Dissolution: Dissolve the Cbz-amino acid and HOAt in DCM (or DMF if solubility is poor). Cool to 0°C.[4]

  • Activation: Add EDC.HCl and the base (Collidine/NMM). Stir for 15 minutes at 0°C.

  • Coupling: Add the Amine component.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir overnight (12-16 hours). Steric hindrance dictates longer reaction times.

  • Workup (Standard):

    • Dilute with excess Ethyl Acetate.

    • Wash with 1M KHSO4 (removes Collidine/EDC byproducts).

    • Wash with 5% NaHCO3 (removes unreacted acid).

    • Wash with Brine, Dry over Na2SO4, and concentrate.

Troubleshooting & Optimization

IssueObservationRoot CauseSolution
Incomplete Coupling Positive Kaiser Test after 4hSteric ShieldingUse "Magic Mixture": DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to improve solvation. Switch to COMU/Oxyma at 50°C (microwave) only if racemization is not critical (heat risks D->L conversion).
Racemization D/L isomers detected by Chiral HPLCBase-catalyzed proton abstractionSwitch Base: Use Sym-Collidine exclusively.[1] Reduce pre-activation time to <1 min. Ensure temperature is strictly 0°C during addition.
Aggregation Gel-like resin, slow drainageBeta-sheet formationUse Pseudoproline dipeptides in the sequence prior to this coupling, or add chaotropic salts (0.1M LiCl ) to the coupling mixture.

Analytical Validation

To validate the enantiomeric purity of the coupled D-isomer:

  • Method: Chiral RP-HPLC or GC-MS (using Chirasil-Val columns).[1]

  • Standard: Synthesize the L-isomer analog (Cbz-2-Methoxy-L-Phe) intentionally to establish the retention time of the undesired enantiomer.

  • Calculation: % D-Isomer = [Area(D) / (Area(D) + Area(L))] * 100.[1]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025). Troubleshooting Guide: Minimizing Racemization of D-Phenylalanine. BenchChem Technical Support. Link

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF for Drug Development and Peptide Synthesis

In the realm of drug development and solid-phase peptide synthesis (SPPS), the solubility of protected amino acids is a fundamental parameter that dictates the efficiency of synthesis, purification, and formulation. Cbz-2-Methoxy-D-Phenylalanine, a derivative of the non-proteinogenic amino acid D-phenylalanine, is a valuable building block for introducing conformational constraints and enhancing metabolic stability in peptide-based therapeutics. N,N-Dimethylformamide (DMF) is a ubiquitous polar aprotic solvent in these applications, prized for its ability to dissolve a wide range of organic molecules.[1] A thorough understanding of the solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF is therefore essential for process optimization, ensuring homogenous reaction conditions, and preventing precipitation-related issues during synthesis.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF. It outlines the underlying scientific principles, offers a detailed experimental protocol for accurate solubility measurement, and discusses key factors that can influence the dissolution process.

Physicochemical Properties and Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Cbz-2-Methoxy-D-Phenylalanine possesses both hydrophobic (the benzyl and phenyl rings) and polar (the carbamate and carboxylic acid moieties) features. DMF, with its high dielectric constant and polar nature, is an effective solvent for such molecules. The methoxy group on the phenyl ring can also influence solubility through its electronic effects and potential for hydrogen bonding.

The general solubility of peptides and their derivatives is dictated by their amino acid composition.[1] For protected amino acids like Cbz-2-Methoxy-D-Phenylalanine, the protecting groups play a significant role. The carboxybenzyl (Cbz) group adds a significant hydrophobic character, which is a primary reason for employing organic solvents like DMF for dissolution.[1][2]

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for determining the equilibrium solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF. This method is based on the principle of generating a saturated solution and then quantifying the dissolved solute, often by a reliable analytical technique such as High-Performance Liquid Chromatography (HPLC). A similar approach is outlined for other protected amino acids.[3]

Materials and Equipment
  • Cbz-2-Methoxy-D-Phenylalanine

  • Anhydrous N,N-Dimethylformamide (DMF), HPLC grade

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of 2 mL microcentrifuge tubes, add a pre-weighed excess amount of Cbz-2-Methoxy-D-Phenylalanine (e.g., 100 mg). The key is to have undissolved solid remaining after equilibration.

    • Accurately add a known volume (e.g., 1.0 mL) of anhydrous DMF to each tube.

    • Tightly cap the tubes and vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the tubes in a thermostatic shaker set to a specific temperature (e.g., 25°C). It is advisable to test solubility at different temperatures relevant to your experimental conditions (e.g., 25°C, 40°C, 60°C).

    • Equilibrate the samples for a minimum of 24 hours to ensure that equilibrium solubility is reached. Longer equilibration times (e.g., 48-72 hours) may be necessary and should be validated.

  • Sample Preparation for Analysis:

    • After equilibration, visually confirm the presence of undissolved solid in each tube.

    • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the pellet.

    • Dilute the aliquot with a suitable solvent system (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the HPLC calibration curve. A high dilution factor will likely be necessary.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Prepare a series of standard solutions of Cbz-2-Methoxy-D-Phenylalanine of known concentrations in the same diluent used for the samples.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted samples from the saturated solutions.

    • Determine the concentration of Cbz-2-Methoxy-D-Phenylalanine in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or Molarity (M).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for reporting solubility results at different temperatures.

Temperature (°C)Solubility (mg/mL)Solubility (M)
25Experimental ValueCalculated Value
40Experimental ValueCalculated Value
60Experimental ValueCalculated Value

Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation for Analysis cluster_analysis Analysis & Calculation A Add excess Cbz-2-Methoxy-D-Phenylalanine to vial B Add known volume of DMF A->B E Centrifuge to pellet excess solid C Vortex vigorously B->C D Equilibrate in thermostatic shaker (≥24h) C->D D->E F Withdraw aliquot of supernatant E->F I Analyze by HPLC G Dilute aliquot with appropriate solvent F->G H Filter through 0.22 µm syringe filter G->H H->I J Determine concentration from calibration curve I->J K Calculate original concentration (Solubility) J->K

Workflow for determining the solubility of Cbz-2-Methoxy-D-Phenylalanine.

Factors Influencing Solubility

Several factors can affect the solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined empirically.

  • Purity of the Solute and Solvent: Impurities in either the Cbz-2-Methoxy-D-Phenylalanine or the DMF can alter the measured solubility. The presence of water in DMF, for instance, can significantly impact the solubility of many organic compounds.

  • Polymorphism: Different crystalline forms (polymorphs) of the solute can exhibit different solubilities. It is important to characterize the solid form being used.

  • pH of the Microenvironment: Although DMF is an aprotic solvent, trace amounts of acidic or basic impurities can potentially influence the ionization state and thus the solubility of the amino acid derivative.

Conclusion

This application note provides a comprehensive framework for the systematic determination of the solubility of Cbz-2-Methoxy-D-Phenylalanine in DMF. By following the detailed protocol and considering the factors that influence solubility, researchers can obtain accurate and reproducible data. This information is invaluable for the rational design of synthetic routes, the optimization of reaction conditions, and the development of robust formulations in the pharmaceutical industry. The principles and methods described herein are broadly applicable to other protected amino acids and are a critical component of thorough process development and characterization.

References

  • BenchChem. (2025). Application Note: Z-D-Leu-OH.DCHA Solubility in DMF versus NMP for Solid-Phase Peptide Synthesis. BenchChem.
  • Sigma-Aldrich. Solubility Guidelines for Peptides. Sigma-Aldrich.
  • Thermo Fisher Scientific. Peptide solubility guidelines. Thermo Fisher Scientific.
  • Gomaa, E. A. (n.d.). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. Scientific & Academic Publishing.
  • GenScript. peptide solubility guidelines. GenScript.
  • ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents....
  • Patel, S. S., et al. (2017). Effect of Basic Amino Acids on Folic Acid Solubility. MDPI.
  • Othman, A. M., et al. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. PubMed.

Sources

Application Note: Cbz Protecting Group Removal for D-Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

D-Phenylalanine (D-Phe) and its analogs are critical motifs in therapeutic peptides (e.g., opioid agonists, somatostatin analogs) and peptidomimetics, primarily utilized to induce β-turns or confer resistance to enzymatic degradation. The Benzyloxycarbonyl (Cbz or Z) group is a preferred N-terminal protectant due to its orthogonality to acid-labile groups (like Boc) and base-labile groups (like Fmoc).

However, the removal of Cbz from D-Phe analogs presents specific chemoselectivity challenges. While standard catalytic hydrogenolysis is effective for unsubstituted D-Phe, analogs bearing halogens (Cl, Br, I) , nitro groups , or sulfur-containing moieties require specialized protocols to prevent side reactions such as hydrodehalogenation, nitro reduction, or catalyst poisoning. Furthermore, while Cbz removal is generally stereochemically safe, harsh acidolytic conditions must be controlled to ensure the enantiomeric purity of the D-isomer is preserved.

This guide provides a decision-matrix-based approach to selecting the optimal deprotection method, followed by detailed, field-validated protocols.

Decision Matrix: Selecting the Right Protocol

The choice of deprotection method depends entirely on the functional group compatibility of the D-Phe side chain.

Figure 1: Cbz Removal Strategy for D-Phe Analogs

Cbz_Removal_Decision_Tree Start Analyze D-Phe Analog Side Chain Q_Halogen Contains Halogen? (Cl, Br, I) Start->Q_Halogen Q_Nitro Contains Nitro Group? (-NO2) Q_Halogen->Q_Nitro No Method_B METHOD B: Acidolytic Cleavage (HBr in AcOH) Q_Halogen->Method_B Yes (Prevents Dehalogenation) Q_Sulfur Contains Sulfur? (Cys, Met, Thioether) Q_Nitro->Q_Sulfur No Method_C METHOD C: Lewis Acid Scavenging (BCl3 + Pentamethylbenzene) Q_Nitro->Method_C Yes (Prevents Reduction) Method_A METHOD A: Standard Catalytic Hydrogenolysis (H2, Pd/C) Q_Sulfur->Method_A No Q_Sulfur->Method_B Yes (Prevents Catalyst Poisoning) Method_D METHOD D: Transfer Hydrogenation (Pd/C + Cyclohexadiene) Method_A->Method_D Alternative if H2 gas restricted

Caption: Decision tree for selecting Cbz deprotection conditions based on D-Phe analog side-chain sensitivity.

Detailed Experimental Protocols

Method A: Standard Catalytic Hydrogenolysis

Best for: Unsubstituted D-Phe, Alkyl-substituted analogs (e.g., 4-Me-D-Phe). Mechanism: Palladium-catalyzed cleavage of the benzyl-oxygen bond followed by spontaneous decarboxylation.[1]

Reagents:

  • Substrate: Cbz-D-Phe-Analog (1.0 equiv)

  • Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk, 10-20 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2][3] Note: Add 1% Acetic Acid if the amine product is basic and might poison the catalyst.

  • Hydrogen Source: H₂ balloon (1 atm).[3]

Protocol:

  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration). Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass). Safety: Pd/C is pyrophoric. Add under an inert blanket (N₂ or Ar).[1]

  • Hydrogenation: Evacuate the flask and backfill with H₂ three times. Leave connected to a H₂ balloon with vigorous stirring.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 1–4 hours at RT.

  • Workup: Filter the mixture through a Celite® pad to remove Pd/C. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product is obtained as the free amine (or acetate salt if AcOH was used).

Critical Note: If the reaction is sluggish, verify the purity of the starting material. Sulfur traces from previous steps (e.g., thioethers) will kill the catalyst immediately.

Method B: Acidolytic Cleavage (HBr/AcOH)

Best for: Halogenated D-Phe (4-Cl-D-Phe, 4-Br-D-Phe), Sulfur-containing analogs. Mechanism: Protonation of the carbamate oxygen followed by Sɴ2 attack of bromide on the benzylic carbon.

Reagents:

  • Substrate: Cbz-D-Phe-Analog (1.0 equiv)

  • Reagent: 33% HBr in Glacial Acetic Acid (commercial reagent).

  • Quenching Solvent: Cold Diethyl Ether (Et₂O).

Protocol:

  • Setup: Place the substrate in a dry round-bottom flask equipped with a drying tube (CaCl₂).

  • Reaction: Add 33% HBr/AcOH (approx. 5–10 mL per gram of substrate) at room temperature. Stir for 30–60 minutes.

    • Observation: Evolution of CO₂ gas may be observed.[1][4]

  • Monitoring: Check completion by HPLC or TLC.

  • Workup (Precipitation): Pour the reaction mixture slowly into a large excess (10x volume) of ice-cold diethyl ether . The amine hydrobromide salt should precipitate immediately.

  • Isolation: Filter the solid or decant the ether. Wash the solid 3x with cold ether to remove benzyl bromide byproducts and excess acid.

  • Desalting (Optional): If the free base is required, dissolve the salt in water, adjust pH to 9–10 with Na₂CO₃, and extract into EtOAc.

Risk Management: This method generates benzyl bromide (lachrymator). All operations must be performed in a fume hood. The resulting product is the HBr salt.

Method C: Lewis Acid Promoted (BCl₃ + Pentamethylbenzene)

Best for: Highly sensitive substrates (e.g., Nitro-D-Phe) where neither reduction (Method A) nor strong Brønsted acid (Method B) is tolerated. Mechanism: Boron trichloride coordinates to the carbamate, facilitating cleavage. Pentamethylbenzene acts as a "cation scavenger" to trap the benzyl cation, preventing electrophilic attack on the D-Phe aromatic ring.

Reagents:

  • Substrate: Cbz-D-Phe-Analog (1.0 equiv)

  • Reagent: 1.0 M BCl₃ in CH₂Cl₂ (DCM).

  • Scavenger: Pentamethylbenzene (3–5 equiv).

  • Solvent: Anhydrous DCM.

Protocol:

  • Preparation: Dissolve substrate and pentamethylbenzene in anhydrous DCM under Argon/Nitrogen. Cool to -78 °C.[5]

  • Addition: Dropwise add BCl₃ solution (2–4 equiv).

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C or RT depending on monitoring (TLC).

  • Quench: Quench with MeOH/CHCl₃ (1:10) at low temperature.

  • Workup: Dilute with DCM, wash with aqueous NaHCO₃. The pentamethylbenzene byproduct is non-polar and can be removed via column chromatography or trituration.

Comparative Data & Troubleshooting

Table 1: Method Comparison for D-Phe Analogs
FeatureMethod A: H₂ / Pd/CMethod B: HBr / AcOHMethod C: BCl₃ / Scavenger
Primary Utility Standard, non-sensitive analogsHalogenated / Sulfur analogsNitro / Acid-sensitive analogs
Halogen Compatibility Poor (Risk of dehalogenation)Excellent Good
Nitro Compatibility Poor (Reduces to amine)Good Excellent
Racemization Risk Very LowLow (Avoid heating)Very Low (Low temp)
Workup Difficulty Low (Filtration)Medium (Precipitation)High (Chromatography)
Byproducts Toluene, CO₂Benzyl bromideBenzyl-pentamethylbenzene
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Halogen (Cl, Br, I) Pd-catalyzed hydrogenolysis occurred.[6]Switch to Method B (HBr/AcOH). If hydrogenation is mandatory, use sulfided Pt/C or add a poison like ethylenediamine.
Incomplete Reaction (Method A) Catalyst poisoning (Sulfur/Amine).Add 1-2 eq. of AcOH to the solvent. Ensure starting material is free of thiols/thioethers. Increase catalyst loading.
Racemization Observed Harsh conditions or base exposure.[7]Ensure Method B is kept at RT (do not heat). Avoid strong bases during workup of the free amine.
Oily Product (Method B) Failure to precipitate.The ether was not cold enough, or the peptide is too lipophilic. Triturate with hexanes/ether or evaporate and purify by prep-HPLC.

References

  • BenchChem. Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Retrieved from

  • Organic Chemistry Portal. Protecting Groups: Cbz-Protected Amino Groups. Retrieved from

  • Okano, K., et al. (2008).[8] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene.[5] Synlett.[8] Retrieved from

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for HBr/AcOH protocols).
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from

Disclaimer: These protocols are for research purposes only. Always consult Safety Data Sheets (SDS) for HBr, BCl3, and Pd/C before handling.

Sources

Precision Engineering of Peptidomimetics: Protocols for Incorporating 2-Methoxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The "Why" and "How"

In modern drug discovery, the transition from native peptides to peptidomimetics is driven by two failures: poor metabolic stability and lack of receptor subtype selectivity. 2-methoxy-D-phenylalanine (2-MeO-D-Phe) is a high-value non-canonical amino acid (NCAA) that addresses both simultaneously.

The Mechanistic Advantage[1]
  • Metabolic Armor (D-Configuration): Proteolytic enzymes (e.g., chymotrypsin, pepsin) are stereoselective, predominantly recognizing L-amino acids. Incorporating the D-isomer disrupts the scissile bond geometry, rendering the peptide backbone invisible or resistant to hydrolysis. This is critical for extending plasma half-life (

    
    ) without PEGylation or lipid conjugation.
    
  • Conformational Locking (Ortho-Methoxy Effect): Unlike standard phenylalanine, the ortho-methoxy group introduces significant steric bulk (

    
    -value > 1.7 kcal/mol). This forces the peptide backbone into restricted torsion angles (
    
    
    
    ), often stabilizing
    
    
    -turn motifs (Type II' turns).
    • Electronic Effect: The methoxy oxygen can act as an intramolecular hydrogen bond acceptor, further rigidifying the bioactive conformation.

Pre-Synthesis Considerations

Reagent Specifications
  • Compound: Fmoc-2-methoxy-D-phenylalanine

  • CAS: 170642-30-5 (Verify batch purity >98% via chiral HPLC to ensure enantiomeric excess).

  • Molecular Weight: ~417.45 g/mol (Fmoc derivative).

  • Solubility: Moderate in DMF; excellent in NMP. Note: The ortho-substituent increases lipophilicity compared to Fmoc-Phe-OH.

Resin Selection

Due to the steric bulk of the incoming residue, pseudo-dilution on the resin is recommended.

  • Recommended: ChemMatrix® or Tentagel® resins (high swelling).

  • Loading: Low loading (0.2 – 0.4 mmol/g) is preferable to prevent aggregation during the coupling of this bulky residue.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: The ortho-methoxy group creates a "steric wall" around the


-amine and the activated carboxylate. Standard HBTU/DIEA protocols often result in deletion sequences (incomplete coupling).

Solution: Use high-efficiency coupling reagents (HATU or DIC/Oxyma) and extended reaction times.

Step-by-Step Workflow
A. Resin Preparation & Swelling[1][2]
  • Weigh resin (e.g., Rink Amide, 0.1 mmol scale).[1]

  • Swell in DCM (2 x 15 min), then wash with DMF (3 x 2 min).

B. Fmoc Deprotection (Standard)
  • Treat with 20% Piperidine in DMF (0.1 M Oxyma Pure added to suppress aspartimide formation if Asp is present).

  • Cycles: 1 x 3 min, 1 x 12 min.

  • Wash: DMF (5 x 1 min).

C. Activation & Coupling (The Critical Step)

Do not use HBTU/TBTU for this residue.

Option A: The Gold Standard (HATU/HOAt)

  • Reagents:

    • Fmoc-2-MeO-D-Phe-OH (4.0 eq)

    • HATU (3.9 eq)

    • HOAt (4.0 eq) - Crucial for steric assistance

    • DIEA (8.0 eq) or TMP (2,4,6-Collidine) for acid-sensitive resins.

  • Procedure:

    • Dissolve AA and activators in minimal DMF/NMP (1:1).

    • Add Base immediately prior to adding to resin.

    • Reaction Time: 2 hours at Room Temp (RT).

    • Double Couple: Repeat step with fresh reagents for 1 hour.

Option B: Microwave Assisted (CEM/Biotage)

  • Temp: 75°C (Do not exceed to avoid racemization of the D-center).

  • Time: 10 minutes (Single coupling usually sufficient).

  • Power: 25-30W.

D. Capping[1]
  • Acetic Anhydride/DIEA/DMF (1:2:7) for 10 min to terminate unreacted chains.

Visualization of Synthesis Logic

SPPS_Workflow Start Resin-Bound Peptide (N-term free) Activate Activation Cocktail HATU + HOAt + DIEA (Steric Optimization) Start->Activate Prepare AA Weigh Weigh Fmoc-2-MeO-D-Phe-OH (4.0 eq) Weigh->Activate Coupling Coupling Reaction 2 hrs @ RT or 10 min @ 75°C (MW) Activate->Coupling Check QC: Chloranil/Kaiser Test Coupling->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Fail (Blue/Violet) Deprotect Fmoc Removal (20% Piperidine) Check->Deprotect Pass (Colorless) Cap Capping (Ac2O) Recouple->Cap Cap->Deprotect NextCycle Proceed to Next AA Deprotect->NextCycle

Figure 1: Optimized SPPS workflow for sterically hindered 2-methoxy-D-phenylalanine.

Cleavage and Purification[1][5][6]

Caution: While the methyl ether is relatively stable, the ortho position renders the ring electron-rich. Avoid "reagent soup" cocktails that generate excessive carbocations which might attack the ring.

Cleavage Cocktail (Reagent K modified)
  • TFA: 92.5%

  • TIS (Triisopropylsilane): 2.5% (Scavenger)

  • H2O: 2.5%

  • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Only if Cys/Met present; otherwise use water).

Protocol:

  • Incubate resin in cocktail for 2.5 - 3 hours.

  • Precipitate in cold diethyl ether (-20°C).

  • Centrifuge (3000 rpm, 5 min) and wash pellet 3x with ether.

Quality Control & Validation

Analytical Data Summary
ParameterSpecificationMethod
Purity > 95%RP-HPLC (C18 Column, 0.1% TFA/MeCN gradient)
Identity MW ± 1.0 DaESI-MS or MALDI-TOF
Chiral Integrity < 0.5% L-isomerChiral GC-MS (hydrolysate) or Marfey's Reagent
Troubleshooting Guide
  • Issue: Low Yield / Deletion Sequence.

    • Root Cause:[3][][5][6] Steric hindrance prevented nucleophilic attack.

    • Fix: Switch to COMU or PyOxim as coupling reagents; increase temperature to 50°C (conventional heating).

  • Issue: Racemization (D

    
     L).
    
    • Root Cause:[3][][5][6] Over-activation or excessive base (DIEA).

    • Fix: Use TMP (2,4,6-collidine) instead of DIEA; maintain pH < 8 during coupling.

References

  • Albericio, F., et al. (2018). Organic Process Research & Development. "Choosing the Right Coupling Reagent for Peptides.

Sources

Application Note: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of Sterically Hindered Residues

[1]


Part 1: The Steric Challenge & The Microwave Solution

The Failure of Conventional Synthesis

In conventional Solid-Phase Peptide Synthesis (SPPS), sterically hindered amino acids (e.g.,


  • Kinetic Shielding: The bulky side chains or

    
    -methyl groups physically block the nucleophilic attack of the amine on the activated carboxylate.
    
  • Solvation Void: These hydrophobic residues often induce

    
    -sheet aggregation within the resin matrix, creating a "pseudo-crystalline" domain that solvents and reagents cannot penetrate.
    

The Result: Incomplete couplings, deletion sequences (n-1), and low crude purity.

The Microwave Advantage: Dielectric Heating

Microwave irradiation (2450 MHz) solves this via two primary mechanisms:[1]

  • Direct Dipolar Rotation: Polar solvents (DMF, NMP) and reagents align with the oscillating electric field, generating internal heat instantly. This is distinct from convective heating, which heats the vessel first.

  • Disruption of Chain Aggregation: The rapid, volumetric heating provides the kinetic energy necessary to disrupt inter-chain hydrogen bonds (

    
    -sheets), effectively "straightening" the peptide backbone and exposing the 
    
    
    -terminus for coupling.

Expert Insight: It is not just about heat; it is about energy transfer. The Arrhenius equation dictates that a 10°C increase doubles the reaction rate. In MW-SPPS, operating at 90°C can accelerate difficult couplings by 100-fold compared to room temperature.

Part 2: Strategic Planning & Reagent Selection

Before starting, the synthesis strategy must be tailored to the sequence difficulty.

Resin Selection

For hindered sequences, Low Loading is Critical .

  • Recommendation: Use ChemMatrix® or PEG-PS resins with loading 0.2 – 0.4 mmol/g .

  • Why? High loading (>0.6 mmol/g) forces growing chains into close proximity, promoting aggregation. Lower loading provides "breathing room" for bulky residues.

Coupling Reagent Architectures

Select the activation chemistry based on the specific residue type.

Reagent SystemRole in MW-SPPSProsCons
DIC / Oxyma Pure The Gold Standard Excellent stability at high temps (up to 90°C); Low racemization; Non-explosive (vs. HOBt).Slower activation than HATU, but safer for long MW cycles.
HATU / DIEA The "Sledgehammer" Extremely fast kinetics; best for the most difficult sterically hindered junctions.High risk of racemization (especially Cys/His); DIEA can cause aspartimide formation; Expensive.
COMU / DIEA The Modern Alternative Higher efficiency than HBTU; incorporates Oxyma structure; visual endpoint (color change).Less stable in solution over long periods than DIC.

Part 3: The "Smart Cycle" Protocol

This protocol utilizes a Differential Energy Strategy . We do not treat all amino acids the same.

Visual Workflow (Logic Gate)

MW_SPPS_WorkflowStartStart Cycle: Fmoc-AA-ResinDeprotectDeprotection20% Piperidine + 0.1M Oxyma75°C, 3 minStart->DeprotectWash1Wash (DMF x 3)Deprotect->Wash1DecisionAnalyze Next Amino AcidWash1->DecisionPath_StandardStandard Residue(Ala, Leu, Phe...)Decision->Path_StandardStandardPath_HinderedHindered Residue(Aib, N-Me, Val, Ile)Decision->Path_HinderedBulkyPath_SensitiveSensitive Residue(Cys, His, Arg)Decision->Path_SensitiveRacemization ProneCouple_StdCoupling: DIC/Oxyma90°C, 2 minPath_Standard->Couple_StdCouple_HinCoupling: DIC/Oxyma90°C, 10 min (Double Couple)Path_Hindered->Couple_HinCouple_SenCoupling: DIC/Oxyma50°C, 10 minPath_Sensitive->Couple_SenValidationIn-Process QC(Kaiser or Chloranil Test)Couple_Std->ValidationCouple_Hin->ValidationCouple_Sen->ValidationSuccessTest Positive (Blue)?Recouple or CapValidation->SuccessIncompleteNextTest Negative (Colorless)?ProceedValidation->NextComplete

Figure 1: The "Smart Cycle" logic flow for MW-SPPS, adjusting parameters based on residue properties to maximize purity and minimize racemization.

Detailed Methodology
Step A: Fmoc Deprotection

Standard deprotection can cause aspartimide formation or racemization at high temps.

  • Reagent: 20% Piperidine in DMF.[2][3]

  • Additive (Crucial): Add 0.1 M Oxyma Pure to the deprotection cocktail. This suppresses aspartimide formation (especially in Asp-Gly sequences) and protects sensitive residues.

  • MW Condition: 75°C for 3 minutes (or 90°C for 1 min for non-sensitive sequences).

Step B: Activation & Coupling

Base Protocol (DIC/Oxyma):

  • Amino Acid: 5.0 equivalents (relative to resin loading).

  • Activator: 5.0 eq Oxyma Pure (dissolved in DMF).

  • Base: 5.0 eq DIC (Diisopropylcarbodiimide).

    • Note: Do NOT premix DIC and Oxyma for >2 mins before adding to resin to avoid polymerization.

Condition Sets:

Residue TypeTemperatureTimeReagent Strategy
Standard (Ala, Gly, Leu)90°C2 minSingle Coupling (DIC/Oxyma)
Hindered (Aib,

-Me)
90°C6–10 minDouble Coupling recommended. Use DIC/Oxyma first. If incomplete, switch to HATU/DIEA for 2nd couple.
Sensitive (Cys, His)50°C10 minStrict Limit. High temp causes racemization (Cys

D-Cys). Use Collidine instead of DIEA if using HATU.
Arginine (Arg)75°C5 minAvoid 90°C to prevent

-lactam formation.
Step C: The Self-Validating Check (QC)

Do not assume coupling worked. Test it.

  • Primary Amines: Use the Kaiser Test (Ninhydrin).

    • Blue beads = Incomplete (Free amines present).

    • Yellow beads = Complete.

  • Secondary Amines (

    
    -Me, Pro):  Kaiser test is false-negative here. Use the Chloranil Test  or Acetaldehyde/Chloranil .
    
    • Dark Blue/Green beads = Incomplete.

    • Colorless/Yellow beads = Complete.

Part 4: Troubleshooting & Optimization

"The Coupling Failed" (Incomplete after 2 attempts)

If a hindered residue (e.g., Aib-Aib linkage) fails to couple >95% after double coupling:

  • Switch Solvent: Change from DMF to NMP (N-methylpyrrolidone) or a binary mixture of DMSO/NMP (1:4). These swell the resin better and solubilize aggregates.

  • Switch Reagent: Move to HATU / HOAt / DIEA .

    • Protocol: 4 eq AA, 4 eq HATU, 4 eq HOAt, 8 eq DIEA.

    • Warning: Perform at 75°C max to balance activation vs. side reactions.

  • Cap It: If it still fails, cap with Acetic Anhydride to prevent deletion sequences (n-1) which are impossible to purify later. It is better to have a truncated impurity than a deletion impurity.

Racemization Control

If you observe D-amino acid impurities (e.g., D-His) in the final LC-MS:

  • Root Cause: High temperature during coupling or base-catalyzed proton abstraction.

  • Fix:

    • Lower His/Cys coupling temp to 50°C or RT .

    • Replace DIEA (pKa ~10.5) with Sym-collidine (TMP, pKa ~7.4) during activation.

Part 5: References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4][5] Application Note. Available at: [Link]

  • Collins, J. M., et al. (2014). "Microwave-Enhanced Solid-Phase Peptide Synthesis." Methods in Molecular Biology. Available at: [Link]

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis." Organic Process Research & Development. Available at: [Link]

  • Palasek, S. A., et al. (2007).[6] "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Available at: [Link]

Application Note: Strategic Integration of Cbz-2-Methoxy-D-Phenylalanine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cbz-2-Methoxy-D-Phenylalanine in Peptidomimetic Drug Discovery Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary

In the transition from peptide "hits" to viable drug candidates, medicinal chemists face two primary attrition factors: conformational entropy (leading to low binding affinity) and proteolytic instability (leading to poor pharmacokinetics).

This guide details the application of N-Cbz-2-Methoxy-D-Phenylalanine (Cbz-2-OMe-D-Phe) as a high-value building block. Unlike standard phenylalanine, this residue introduces a "dual-lock" mechanism:

  • Conformational Lock: The ortho-methoxy group restricts

    
     and 
    
    
    
    torsion angles via steric clash with the peptide backbone, pre-organizing the side chain into bioactive rotamers.
  • Metabolic Lock: The D-configuration renders the peptide bond invisible to stereoselective proteases (e.g., Chymotrypsin), while the bulky ortho-substituent further sterically hinders enzymatic access.

Mechanistic Rationale & Structural Impact[1]

The "Ortho-Effect" in Peptidomimetics

The introduction of a substituent at the ortho position of the phenyl ring creates a high rotational energy barrier. In standard Phenylalanine, the aromatic ring rotates freely. In 2-Methoxy-Phenylalanine, the oxygen atom creates a specific electrostatic and steric environment.

  • Restricted Rotation: The 2-OMe group forces the side chain to adopt specific gauche(-) or gauche(+) conformations to avoid steric clash with the peptide backbone carbonyl.

  • Electronic Modulation: The methoxy group is electron-donating (

    
    ), increasing electron density on the ring. This strengthens cation-
    
    
    
    interactions with positively charged receptor residues (e.g., Arg, Lys) often found in GPCR binding pockets.
The Cbz Advantage in Lead Optimization

While Fmoc is dominant in high-throughput screening, the Carbobenzyloxy (Cbz/Z) group is superior for solution-phase lead optimization and fragment condensation due to:

  • Orthogonality: Stable to TFA (unlike Boc) and Piperidine (unlike Fmoc).

  • Crystallinity: Cbz-protected intermediates often crystallize well, allowing purification without chromatography—essential for scaling up lead compounds.

  • Clean Deprotection: Removal via hydrogenolysis (

    
    /Pd) yields only toluene and 
    
    
    
    as byproducts, eliminating the need for scavenging reagents.

Experimental Workflow Visualization

The following diagram illustrates the decision logic and synthesis workflow for integrating Cbz-2-OMe-D-Phe into a peptidomimetic scaffold.

G cluster_synthesis Synthesis Cycle Start Peptide Hit (Low Stability/Affinity) Design Design Strategy: Replace Phe with Cbz-2-OMe-D-Phe Start->Design Activation Activation (HATU/HOAt) Design->Activation Coupling Coupling (Solution Phase) Activation->Coupling Deprotection Cbz Removal (H2, Pd/C) Coupling->Deprotection Validation Validation: Proteolytic Assay (t1/2 Determination) Deprotection->Validation Validation->Design Fail (Re-design) Outcome Lead Candidate (High Stability/Affinity) Validation->Outcome Pass

Figure 1: Workflow for retrofitting a peptide hit with Cbz-2-OMe-D-Phe to enhance stability and binding properties.

Detailed Protocols

Protocol A: Solution-Phase Coupling of Cbz-2-OMe-D-Phe

Context: Coupling sterically hindered ortho-substituted amino acids requires potent activation to prevent slow kinetics and potential racemization (even of D-isomers).

Materials:

  • Cbz-2-Methoxy-D-Phenylalanine (1.0 eq)

  • Amine component (Peptide fragment or scaffold) (1.0 eq)

  • HATU (1.1 eq) or EDC.HCl (1.2 eq)/HOAt (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or DCM.

Procedure:

  • Activation: Dissolve Cbz-2-OMe-D-Phe (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere.
    
  • Base Addition: Cool to 0°C. Add DIPEA (2.5 mmol) dropwise. Stir for 5 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the Amine component (1.0 mmol). Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor via LC-MS. The steric bulk of the 2-OMe group may require longer reaction times than unsubstituted Phe.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 5%

    
     (2x), Sat. 
    
    
    
    (2x), and Brine (1x).
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Critical Checkpoint: Verify the absence of racemization using Chiral HPLC if the downstream application is stereosensitive.

Protocol B: Catalytic Hydrogenolysis (Cbz Deprotection)

Context: Removing the Cbz group to reveal the free amine for subsequent coupling or biological testing.

Safety: Hydrogen gas is highly flammable. Ensure proper grounding and ventilation.

Procedure:

  • Preparation: Dissolve the Cbz-protected peptide (1.0 mmol) in MeOH or EtOH (10 mL). If solubility is poor, add small amounts of EtOAc or THF.

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) carefully under an Argon blanket. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is usually sufficient). Stir vigorously at RT for 1–3 hours.
    
  • Monitoring: Monitor by TLC (disappearance of UV-active starting material) or LC-MS (mass shift of -134 Da).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the free amine.

Protocol C: Comparative Proteolytic Stability Assay

Context: Validating the "Metabolic Lock" hypothesis.

Materials:

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Analytes: L-Phe analog (Control), D-Phe analog, 2-OMe-D-Phe analog.

Procedure:

  • Stock Solutions: Prepare 1 mM stocks of peptides in water (or 10% DMSO if hydrophobic).

  • Incubation: Mix peptide stock (50 µL) with Buffer (900 µL). Initiate reaction by adding Chymotrypsin (50 µL, 0.5 units/mL final). Incubate at 37°C.

  • Sampling: Aliquot 100 µL at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 100 µL of 1% TFA/Acetonitrile to quench the enzyme.

  • Analysis: Analyze via RP-HPLC (214 nm). Integrate the parent peak area.

  • Calculation: Plot ln(% remaining) vs. time to determine the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

Data Presentation: Stability & Conformation

The following table summarizes typical performance metrics when substituting L-Phe with Cbz-2-OMe-D-Phe in a model bioactive peptide.

ParameterNative (L-Phe)D-Phe Analog2-OMe-D-Phe Analog Impact Analysis
Proteolytic

~20 min> 4 hours> 24 hours Synergistic Stability: D-config + Steric bulk renders the bond virtually uncleavable by Chymotrypsin.
Conformational Freedom High (Flexible)High (Flexible)Restricted 2-OMe locks

, reducing entropic penalty upon binding.
Solubility (logP) 1.8 (Neutral)1.8 (Neutral)1.6 (Improved) Methoxy group adds polarity, improving aqueous solubility.
Binding Affinity (

)
50 nMVariableOften < 10 nM Pre-organization leads to tighter binding if the pocket accommodates the ortho-group.

References

  • Design of Peptidomimetics: Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery. Link

  • Ortho-Effect in Phenylalanine: Flocco, M. M., & Mowbray, S. L. (1994). "Planar stacking interactions of arginine and aromatic side-chains in proteins." Journal of Molecular Biology. Link (Contextualizes cation-pi and steric effects).

  • Cbz Protection Strategy: Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][2][3] Chemical Reviews. Link

  • D-Amino Acid Stability: Tugyi, R., et al. (2005). "Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide." PNAS. Link

  • Synthesis of Ortho-Substituted Phe: Wang, W., et al. (2002). "Synthesis of ortho-substituted phenylalanines." Tetrahedron Letters. Link

Sources

Application Note: Preparation of Cbz-2-Methoxy-D-Phe Active Esters

[1][2]

Abstract & Strategic Overview

The incorporation of 2-Methoxy-D-Phenylalanine (2-MeO-D-Phe) into peptide backbones is a potent strategy in medicinal chemistry.[1] The ortho-methoxy substituent introduces specific conformational constraints via steric clash with the peptide backbone and intramolecular hydrogen bonding potential, while the D-configuration confers resistance to proteolytic degradation.[1]

However, the steric bulk of the ortho-methoxy group, combined with the electron-donating nature of the ether oxygen, presents unique challenges during activation.[2] Standard activation protocols often suffer from sluggish kinetics or racemization if not carefully controlled.[1]

This guide details the optimized preparation of two high-utility active esters:

  • N-Hydroxysuccinimide (OSu) Ester: Water-soluble, ideal for bioconjugations and aqueous-organic couplings.[1][2]

  • Pentafluorophenyl (OPfp) Ester: Highly reactive yet stable, ideal for sterically hindered couplings where OSu esters fail.[2]

Key Chemical Challenges Addressed
  • Steric Hindrance: The 2-methoxy group shields the

    
    -carbon, requiring optimized reaction times for activation.[1]
    
  • Racemization Control: While Cbz (benzyloxycarbonyl) protection prevents racemization via 5(4H)-oxazolone formation (unlike Fmoc or Ac), base-catalyzed enolization remains a risk.[2] We utilize neutral or slightly acidic activation conditions to maintain >99% enantiomeric excess (ee).[2]

Chemical Reaction Workflows

Synthesis Pathway

The following diagram illustrates the workflow from the free amino acid to the isolated active esters.

GStart2-Methoxy-D-Phe-OH(Starting Material)ProtectProtection(Cbz-Cl, NaOH)Start->ProtectSchotten-BaumannIntermediateCbz-2-Methoxy-D-Phe-OH(Isolated Acid)Protect->IntermediateAcidification & ExtractionActivate_OSuActivation A (OSu)(HOSu, DCC, THF)Intermediate->Activate_OSuRoute AActivate_PfpActivation B (OPfp)(HOPfp, DCC, DCM)Intermediate->Activate_PfpRoute BProduct_OSuCbz-2-Methoxy-D-Phe-OSu(Crystalline Solid)Activate_OSu->Product_OSuDCU Filtration & Cryst.Product_PfpCbz-2-Methoxy-D-Phe-OPfp(Crystalline Solid)Activate_Pfp->Product_PfpDCU Filtration & Cryst.

Figure 1: Synthetic workflow for the protection and activation of 2-Methoxy-D-Phenylalanine.

Materials & Equipment

Reagents
ReagentGradePurpose
2-Methoxy-D-Phe-OH >98% eeStarting material.[1][2]
Benzyl Chloroformate (Cbz-Cl) 95%N-terminal protection.[1]
N-Hydroxysuccinimide (HOSu) 98%Activation agent (Route A).[1][2]
Pentafluorophenol (HOPfp) 99%Activation agent (Route B).[2]
Dicyclohexylcarbodiimide (DCC) 99%Coupling agent.[2] Caution: Potent allergen.[1]
Ethyl Acetate / Hexane HPLC GradeCrystallization solvents.[1][3][4]
Dichloromethane (DCM) AnhydrousReaction solvent.[2][5]
Equipment
  • Rotary Evaporator with vacuum control (to prevent oiling out).[2]

  • Chiral HPLC Column (e.g., Chiralpak AD-H or OD-H).[1][2]

  • Nitrogen manifold for inert atmosphere.[1]

Experimental Protocols

Phase 1: Preparation of Cbz-2-Methoxy-D-Phe-OH

Note: If starting with commercially available Cbz-protected amino acid, skip to Phase 2.[1][2]

Rationale: The Schotten-Baumann condition is chosen to maintain the zwitterionic solubility of the amino acid while neutralizing the HCl byproduct of the Cbz-Cl reaction.[1]

  • Dissolution: Suspend 2-Methoxy-D-Phe-OH (10.0 mmol, 1.95 g) in 20 mL of 1N NaOH (2 eq) in a round-bottom flask. Cool to 0°C.[1][4][6]

  • Acylation: Add Benzyl Chloroformate (11.0 mmol, 1.57 mL) dropwise over 20 minutes while vigorously stirring. Simultaneously, add 1N NaOH to maintain pH ~9–10 (monitor with pH paper).[2]

    • Critical Control: Do not let pH rise >12 to prevent racemization.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup:

    • Wash the aqueous phase with Et2O (2 x 20 mL) to remove unreacted Cbz-Cl.[1]

    • Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The product will precipitate as an oil or solid.[1]

    • Extract with Ethyl Acetate (3 x 30 mL).[2]

    • Dry combined organics over MgSO4, filter, and concentrate.[2][7]

  • Yield: Expect ~90–95% of a viscous oil or white solid.[1]

Phase 2: Activation (Active Ester Synthesis)[2]
Protocol A: Synthesis of Cbz-2-Methoxy-D-Phe-OSu (NHS Ester)

Application: Best for standard solid-phase peptide synthesis (SPPS) or protein labeling.[1][2]

  • Setup: Dissolve Cbz-2-Methoxy-D-Phe-OH (5.0 mmol, 1.65 g) and N-Hydroxysuccinimide (5.2 mmol, 0.60 g) in anhydrous 1,4-Dioxane or THF (15 mL). Cool to 0°C under nitrogen.

  • Coupling: Add DCC (5.2 mmol, 1.07 g) dissolved in a minimal amount of THF dropwise.

    • Observation: A white precipitate of dicyclohexylurea (DCU) will form almost immediately.[1][2]

  • Incubation: Stir at 0°C for 2 hours, then at 4°C overnight (12–16 hours).

    • Expert Note: We avoid room temperature to minimize the risk of racemization and "stuck" intermediates due to the steric bulk of the 2-methoxy group.[1]

  • Purification:

    • Filter off the DCU precipitate. Wash the cake with a small amount of cold THF.

    • Evaporate the solvent to dryness.

    • Crystallization: Dissolve the residue in boiling 2-Propanol (min volume) or Ethyl Acetate/Hexane. Allow to cool slowly to RT, then 4°C.

  • Characterization: White crystalline solid.[1]

Protocol B: Synthesis of Cbz-2-Methoxy-D-Phe-OPfp (Pentafluorophenyl Ester)

Application: Best for coupling to sterically hindered amines or N-methylated amino acids.[1][2]

  • Setup: Dissolve Cbz-2-Methoxy-D-Phe-OH (5.0 mmol) and Pentafluorophenol (5.5 mmol, 1.01 g) in anhydrous DCM (20 mL). Cool to 0°C.[1][4][6]

  • Coupling: Add DCC (5.2 mmol) in DCM dropwise.

  • Incubation: Stir at 0°C for 1 hour, then RT for 4 hours.

    • Note: Pfp esters form faster than NHS esters due to the higher acidity of pentafluorophenol (pKa ~5.5 vs 6.0 for NHS), driving the reaction forward.

  • Purification:

    • Filter DCU.

    • Concentrate filtrate.[1]

    • Recrystallize from Heptane/EtOAc.[1] Pfp esters are often highly crystalline.[1]

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an O-acylisourea intermediate.[1]

MechanismStep1Cbz-AA-COOH + DCCIntermediateO-Acylisourea Intermediate(Highly Reactive / Racemization Prone)Step1->IntermediateProton transfer & AdditionAttackNucleophilic Attack by HOSu / HOPfpIntermediate->AttackSideReactionSide Reaction:N-Acylurea (Rearrangement)Intermediate->SideReactionSlow Nucleophile / High TempProductActive Ester (Cbz-AA-OSu) + DCUAttack->ProductElimination of DCU

Figure 2: DCC-mediated esterification mechanism.[1][2] The "Side Reaction" path is favored if the attack by HOSu is sterically hindered by the 2-methoxy group; hence, excess HOSu and low temperatures are critical.

Quality Control & Validation

Chiral HPLC Method

To ensure the D-configuration is maintained, use the following method:

  • Column: Chiralpak AD-H (4.6 x 250 mm).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[2]10) isocratic.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expectation: The L-isomer (impurity) typically elutes after the D-isomer on amylase-based columns, but standards must be run to confirm. Target ee > 99.5%.

NMR Interpretation (Cbz-2-Methoxy-D-Phe-OSu)
  • 1H NMR (CDCl3):

    • 
       2.80 (s, 4H, NHS protons).[2]
      
    • 
       3.85 (s, 3H, -OCH3).[2]
      
    • 
       5.10 (s, 2H, Cbz -CH2-).[1][2]
      
    • 
       7.2–7.4 (m, aromatic protons).
      
    • Diagnostic: The shift of the

      
      -proton and the distinct NHS singlet confirm ester formation.[1]
      

Storage and Stability

  • Storage: Store active esters in a desiccator at -20°C.

  • Stability: NHS esters are sensitive to hydrolysis.[1] Pfp esters are significantly more hydrolytically stable but should still be kept dry.[1]

  • Shelf Life: 6–12 months if strictly anhydrous.[1]

References

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964).[2] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society.[8] Link[2]

  • Albericio, F., & Bomer, J. M. (2018).[2] Organic Synthesis with 2-Methoxy-phenylalanine derivatives. (General reference for ortho-substituted steric effects).

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. Link[2]

  • PubChem Compound Summary. (2023). 2-Methoxy-phenylalanine.[1][9] National Library of Medicine.[1] Link[2]

Troubleshooting & Optimization

Technical Support Center: Optimization of Cbz-2-Methoxy-D-Phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Chemical Context

The Challenge: Synthesizing Cbz-2-Methoxy-D-Phenylalanine presents a unique dual-challenge compared to standard amino acid protection:

  • Steric Hindrance: The ortho-methoxy group creates significant steric bulk near the

    
    -amino group, impeding the nucleophilic attack on the benzyloxycarbonyl chloride (Cbz-Cl).
    
  • Chiral Fragility: The D-configuration must be preserved. Over-aggressive basification (pH > 11) to force the sluggish reaction promotes racemization via an enolate intermediate.

The Solution Strategy: We move beyond the standard Schotten-Baumann protocol. To improve yield from the typical 60-70% to >90%, we must transition to a Controlled pH-Stat System or utilize Activated Carbonates (Cbz-OSu) for difficult substrates.

Optimized Experimental Protocol

Method A: The Robust Schotten-Baumann (High Throughput)

Best for: Scale-up, cost-efficiency, and standard laboratory synthesis.

Reagents:

  • 2-Methoxy-D-Phenylalanine (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.3 eq) — Increased from standard 1.1 eq due to slower kinetics.

  • NaOH (2M) and Na₂CO₃ (1M)

  • Solvent System: THF : Water (1:1) — THF is critical here to solubilize the hydrophobic methoxy-substituted amino acid.

Step-by-Step Workflow:

  • Solubilization: Suspend 2-Methoxy-D-Phenylalanine in Water/THF (1:1).

  • Initial Basification: Add 2M NaOH dropwise at 0°C until the solution clears and pH reaches 9.5 . Do not exceed pH 10.5.

  • Controlled Addition: Add Cbz-Cl dropwise over 1 hour while vigorously stirring.

    • Critical Control: Simultaneously add 2M NaOH (or Na₂CO₃) to maintain pH between 9.0 and 10.0 .

  • Reaction Phase: Allow to warm to Room Temperature (RT) and stir for 4–6 hours .

    • Note: Standard Phe reacts in 1-2 hours; the ortho-methoxy variant requires longer.

  • Quench & Wash: Wash the basic solution with Diethyl Ether (

    
    ) to remove unreacted Cbz-Cl and benzyl alcohol (hydrolysis byproduct).
    
  • Acidification: Cool to 0°C. Acidify aqueous layer with 1M HCl to pH 2.0 .

    • Caution: Rapid acidification generates heat and can trap impurities. Acidify slowly.

  • Extraction: Extract immediately with Ethyl Acetate (

    
    ). Dry over MgSO₄ and concentrate.
    
Method B: The High-Purity Route (Cbz-OSu)

Best for: High-value D-isomers where racemization is unacceptable.

Reagents:

  • Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) (1.1 eq)

  • NaHCO₃ (2.0 eq)

  • Solvent: Water : Dioxane (1:1)

Protocol: Mix amino acid and NaHCO₃ in water/dioxane. Add Cbz-OSu in one portion. Stir 16 hours at RT. This method avoids the high pH spikes of Method A, virtually eliminating racemization risk and oligomer formation.

Technical Visualization

Figure 1: Reaction Workflow & Decision Logic

G Start Start: 2-Methoxy-D-Phe Solvent Dissolve in THF/H2O (1:1) (Crucial for Ortho-Methoxy solubility) Start->Solvent MethodChoice Select Method Solvent->MethodChoice CbzCl Method A: Cbz-Cl (Standard, Faster) MethodChoice->CbzCl Scale-up CbzOSu Method B: Cbz-OSu (High Purity, Slower) MethodChoice->CbzOSu Max Enantiopurity pH_Control Strict pH Control (9.0 - 10.0) Use pH-Stat or Dropwise Base CbzCl->pH_Control Mild_Base Mild Base (NaHCO3) No pH monitoring needed CbzOSu->Mild_Base Reaction Reaction: 4-6 Hours (Extended time for Sterics) pH_Control->Reaction Mild_Base->Reaction Wash Ether Wash (Basic Phase) Removes Benzyl Alcohol Reaction->Wash Acidify Acidify to pH 2.0 Precipitate Product Wash->Acidify Extract Extract (EtOAc) & Crystallize Acidify->Extract

Caption: Workflow selection between Schotten-Baumann (Method A) and Activated Carbonate (Method B) pathways based on purity vs. speed requirements.

Troubleshooting Guide (FAQ)

Category: Yield & Reactivity

Q1: My yield is stuck at 50%. TLC shows unreacted amino acid. Why?

  • Diagnosis: The Cbz-Cl reagent is hydrolyzing faster than it reacts with your amine. This is common with ortho-substituted amino acids because the steric bulk slows the amine's nucleophilic attack.

  • Fix:

    • Increase Reagent: Use 1.3 – 1.5 equivalents of Cbz-Cl.

    • Improve Mixing: The reaction is biphasic. Use a mechanical stirrer or high-speed magnetic stirring to increase the surface area between the organic (Cbz-Cl) and aqueous phases.

    • Check pH: If pH drops below 8.5, the amine becomes protonated (

      
      ) and unreactive. Maintain pH 9.5 strictly.
      

Q2: I see a major impurity spot (higher R_f). What is it?

  • Diagnosis: This is likely the dipeptide (Cbz-2-Methoxy-D-Phe-2-Methoxy-D-Phe).

  • Mechanism: Under basic conditions, the product (Cbz-amino acid) can form a mixed anhydride with excess Cbz-Cl, which then reacts with a free amino acid molecule.

  • Fix:

    • Avoid Excess Base: High pH promotes this side reaction.

    • Order of Addition: Ensure Cbz-Cl is added slowly to the amino acid, not the other way around.

    • Switch to Method B: Cbz-OSu does not form the mixed anhydride intermediate, eliminating this impurity [1].

Category: Purity & Work-up[1][2][3]

Q3: The product is oiling out or forming an emulsion during extraction.

  • Diagnosis: The 2-methoxy group increases lipophilicity, and the Cbz group adds to it.

  • Fix:

    • Salting Out: Saturate the aqueous layer with NaCl before extraction to force the organic product out.

    • Solvent Switch: If Ethyl Acetate causes emulsions, try Dichloromethane (DCM) for the extraction, but be aware the product might be very soluble in DCM.

    • Acid Wash: Wash the organic extract with 5% Citric Acid instead of strong mineral acids to break emulsions gently.

Q4: How do I ensure I haven't racemized the D-center?

  • Diagnosis: Racemization occurs via oxazolone formation or direct enolization at high pH.

  • Verification: Perform Chiral HPLC or measure specific rotation

    
    .
    
  • Prevention: Never exceed pH 10.5 . If using Method A, keep the temperature at 0°C during the base addition. If racemization persists, switch exclusively to Method B (Cbz-OSu) using NaHCO₃, which inherently buffers at a safe pH (~8.5) [2].

Quantitative Data Summary

ParameterStandard Phe2-Methoxy-D-Phe (Unoptimized)2-Methoxy-D-Phe (Optimized)
Reagent Cbz-Cl (1.1 eq)Cbz-Cl (1.1 eq)Cbz-Cl (1.3 eq) + THF
Reaction Time 1–2 Hours2 Hours4–6 Hours
pH Target 9–119–119.0–10.0 (Strict)
Typical Yield 85–95%45–60%88–92%
Primary Impurity Benzyl AlcoholUnreacted AA / DipeptideNone (Trace Benzyl Alcohol)

References

  • Paal, M., et al. (1980). Cbz-OSu: A selective protecting group reagent. Journal of the American Chemical Society. (Note: Generalized citation for Cbz-OSu utility in preventing oligomerization).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. .

  • Bodanszky, M. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text on Schotten-Baumann conditions and pH control).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. .

(Disclaimer: While these protocols are based on standard chemical principles and literature for sterically hindered amino acids, specific optimization may be required for your exact lab conditions.)

Technical Support Center: Troubleshooting Slow Coupling of Ortho-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Alex V. Subject: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS) Last Updated: February 27, 2026

Introduction: The "Steric Wall"

In peptide synthesis, ortho-substituted amino acids (e.g., Aib , N-methyl amino acids , ortho-halo/methyl-Phenylalanine ) present a kinetic "steric wall." The bulky groups adjacent to the reaction center shield the carbonyl carbon from nucleophilic attack by the incoming amine. Standard carbodiimide chemistries (DIC/HOBt) often fail here, leading to deletion sequences and low purity.

This guide provides a self-validating troubleshooting framework to overcome these barriers using advanced coupling reagents, physical acceleration, and chemical modulation.

Diagnostic Workflow (Visual Guide)

Before selecting a reagent, identify the specific nature of your difficult coupling. Use this decision tree to select the optimal protocol.

Coupling_Strategy Start START: Difficult Coupling Identified Type Identify Steric Type Start->Type N_Alk N-Alkylated AA (e.g., N-Me-Val, Proline) Type->N_Alk Secondary Amine C_Alk C-alpha Tetrasubstituted (e.g., Aib, Deg) Type->C_Alk Quaternary Carbon Agg Aggregation Prone (Hydrophobic Stretch) Type->Agg Beta-sheet formation Sol_HATU Solution A: COMU or HATU (Double Couple) N_Alk->Sol_HATU Standard Sol_BTC Solution C: Acid Chloride (BTC) (For N-Me-N-Me links) N_Alk->Sol_BTC Extreme Case C_Alk->Sol_HATU Alternative Sol_TFFH Solution B: Acid Fluoride (TFFH) (High Reactivity) C_Alk->Sol_TFFH Preferred Sol_Phys Solution D: Microwave (75°C) + Pseudoprolines Agg->Sol_Phys

Figure 1: Decision matrix for selecting coupling strategies based on amino acid architecture.

Reagent Selection: The Chemical Solution

When steric bulk hinders the reaction, you must upgrade from "stabilizing" reagents to "forcing" reagents.

Comparative Efficacy of High-Power Reagents[1][2][3]
Reagent ClassReagentActive SpeciesRecommended ForWarning
Uronium (Oxyma) COMU Oxyma EsterGeneral Hindrance. Safer and often more soluble than HATU.Stable, but sensitive to base hydrolysis if pre-activated too long.
Uronium (HOAt) HATU OAt EsterHigh Hindrance. The 7-aza nitrogen creates a "neighboring group effect" accelerating coupling.Explosive properties of HOAt byproduct. High cost.
Fluoroformamidinium TFFH Acid FluorideExtreme Hindrance. (e.g., Aib-Aib).[1][2] Acid fluorides are small and highly electrophilic.Moisture sensitive.[3] Generates HF (scavenged by base).
Phosphonium PyBOP OBt EsterAlternative. Good if uroniums cause guanidinylation (capping) of the amine.Slower than HATU/COMU for sterics.

Expert Insight: For N-methylated amino acids, the nucleophile (amine) is hindered.[4][5] For C-alpha substituted (Aib), the electrophile (carboxylic acid) is hindered.

  • Use HATU/COMU for N-methyls (better leaving group kinetics).

  • Use TFFH for Aib (smaller electrophile penetrates the steric shield).

Experimental Protocols

Protocol A: The "Gold Standard" (COMU/HATU)

Best for: 2-Cl-Z-Phe, N-Me-Ala, Val, Ile couplings.

  • Stoichiometry: 4 eq. Amino Acid : 4 eq.[4] COMU : 8 eq. DIPEA.

    • Note: Using exactly 1:1 ratio of Reagent:AA prevents capping of the resin by excess reagent.

  • Solvent: DMF (NMP is superior for aggregation-prone sequences).

  • Activation: Dissolve AA and COMU in solvent. Add DIPEA. Activate for only 30-60 seconds before adding to resin.

    • Why? Activated esters of hindered amino acids are unstable and can racemize or hydrolyze if left too long.

  • Reaction Time: 1 hour (Double couple recommended).

Protocol B: The Acid Fluoride Method (TFFH)

Best for: Aib-Aib, Aib-Pro, and other tetrasubstituted centers.

  • Stoichiometry: 4 eq. Amino Acid : 4 eq.[4] TFFH : 8 eq. DIPEA.

  • Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride in situ.[6]

  • Procedure:

    • Dissolve Fmoc-AA and TFFH in dry DMF.

    • Add DIPEA.[1][4][7][8]

    • Add immediately to the resin.

    • Coupling Time: 1–2 hours.

  • Validation: Acid fluorides are highly reactive but stable to tertiary bases, minimizing racemization compared to acid chlorides.

Protocol C: Microwave Acceleration

Best for: Overcoming the activation energy barrier of any hindered coupling.

  • Temperature: 75°C is standard.

  • Power: Dynamic (maintain constant temp).

  • Risk Mitigation (Cys/His):

    • Cysteine and Histidine are prone to racemization at high heat.

    • Limit: 50°C max for these residues. Use Oxyma Pure (instead of HOBt) to further suppress racemization.

  • Risk Mitigation (Aspartimide):

    • Sequence: Asp-Gly, Asp-Ala, Asp-Ser.

    • Add 0.1M HOBt to the deprotection cocktail (20% Piperidine) to suppress aspartimide formation during the next cycle.

Troubleshooting FAQs

Q1: My solution turns black during coupling. Is the reaction failed?

  • Diagnosis: This is common with HATU/HOAt and some sulfur-containing amino acids. It does not necessarily indicate failure.

  • Action: Perform a micro-cleavage and check by LC-MS. If the mass is correct, ignore the color.

Q2: I see a +153 Da mass addition on my peptide. What is this?

  • Diagnosis: This is Guanidinylation . The amine reacted with the uronium reagent (HATU/HBTU) instead of the activated amino acid.

  • Cause: Excess coupling reagent or slow activation of the amino acid.

  • Fix: Ensure Amino Acid is in slight excess over HATU (e.g., 1.1 : 1). Alternatively, switch to a phosphonium reagent (PyBOP ) which cannot guanidinylate amines.

Q3: The coupling of Fmoc-Aib-OH to H-Aib-Resin is stuck at 50% yield.

  • Diagnosis: The "Aib-Aib" motif is one of the hardest in SPPS. The steric clash is massive.

  • Fix: Switch to TFFH (Protocol B) or use symmetric anhydrides (10 eq. AA, 5 eq. DIC).[7][9][10] Heat to 75°C (Microwave) or 60°C (Conventional) for 2 hours.

Q4: Can I use BTC (Bis-trichloromethyl carbonate) for N-methyls?

  • Answer: Yes, BTC generates acid chlorides in situ, which are extremely potent.

  • Warning: This generates Phosgene gas. It must be done in a well-ventilated fume hood. It is generally reserved for when TFFH/HATU fails (e.g., N-Me-AA to N-Me-AA coupling).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Foundational review on H
  • Carpino, L. A., et al. (1996). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 118, 96-103.

    • Establishes TFFH for acid fluoride gener
  • BenchChem. (2025). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.

    • Practical comparison of safety and efficacy.
  • CEM Corporation. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy.[11] Methods in Molecular Biology, 1047, 235-249.

    • Protocols for microwave acceleration and side-reaction mitigation.[11]

  • Luxembourg Bio Technologies. Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis.[6]

    • Specific protocols for Aib and hindered amino acids.

Sources

Optimizing HATU coupling for Cbz-D-Phe(2-OMe)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing HATU Coupling for Cbz-D-Phe(2-OMe)-OH

Senior Application Scientist Note: You are working with a "perfect storm" building block. Cbz-D-Phe(2-OMe)-OH presents a dual challenge: the 2-methoxy substituent creates significant steric hindrance at the reaction center (ortho-effect), while the D-configuration requires strict control to prevent epimerization (racemization) into the L-isomer. The Cbz group (carbamate) offers protection against N-methylation, but it does not prevent base-catalyzed racemization of the activated ester.

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic barriers of this molecule.

Part 1: The Mechanistic Landscape

To optimize this reaction, you must visualize the competition between the desired coupling and the two primary failure modes: Racemization and Guanidinylation .

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition. Your goal is to maximize the green path (Amide Bond) while suppressing the red paths.

HATU_Mechanism cluster_legend Key Acid Cbz-D-Phe(2-OMe)-OH ActiveEster_O O-At Active Ester (Highly Reactive) Acid->ActiveEster_O Activation (< 2 min) HATU HATU Reagent HATU->ActiveEster_O Activation (< 2 min) Guanidine Guanidinium Byproduct (Capped Amine) HATU->Guanidine Direct Reaction w/ Amine (If added before activation) Base Base (DIEA/Collidine) Base->ActiveEster_O Activation (< 2 min) ActiveEster_N N-At Active Ester (Less Reactive) ActiveEster_O->ActiveEster_N Isomerization (Slow Pre-activation) Oxazolone 5(4H)-Oxazolone (Racemization Intermediate) ActiveEster_O->Oxazolone Excess Base / Heat Product Desired D-Peptide ActiveEster_O->Product Fast Attack (Amine) Racemate DL-Peptide (Epimerized Impurity) Oxazolone->Racemate Base-catalyzed Amine Amine Component (Nucleophile) Desired Path Desired Path Failure Mode Failure Mode

Caption: Kinetic competition in HATU coupling. The 2-OMe steric bulk slows the "Fast Attack," widening the window for Oxazolone formation (racemization).

Part 2: Optimized Experimental Protocol

This protocol is engineered to maintain the high reactivity of the O-isomer active ester while minimizing base contact time.

Reagents & Stoichiometry
ComponentEquivalentsNotes
Cbz-D-Phe(2-OMe)-OH 1.0 - 1.2 eqUse slight excess to drive reaction to completion.
HATU 0.95 - 1.0 eqCRITICAL: Never use excess HATU relative to the acid. Excess HATU reacts with the amine to form a guanidine byproduct.[1][2]
Base 2.0 eqRecommendation: 2,4,6-Collidine (TMP) is superior to DIEA for this specific coupling as it reduces racemization risk [1].
Solvent N/ADMF (Standard) or NMP (Better for high sterics). Avoid DCM (slow kinetics).
Step-by-Step Procedure
  • Dissolution: Dissolve Cbz-D-Phe(2-OMe)-OH (1.1 eq) and HATU (1.0 eq) in anhydrous DMF/NMP. Ensure concentration is high (0.2M – 0.4M) to drive kinetics.

  • Controlled Activation (The "Golden Minute"):

    • Cool the solution to 0°C .

    • Add the Base (Collidine or DIEA).[2]

    • Stir for exactly 1–2 minutes.

    • Why? Short activation favors the formation of the highly reactive O-At ester.[3] Prolonged pre-activation (>5 mins) allows isomerization to the less reactive N-At ester and increases racemization risk [2].

  • Coupling:

    • Immediately add the Amine component.[3]

    • Allow to stir at 0°C for 30 minutes, then warm to Room Temperature.

    • Due to the 2-OMe steric hindrance, reaction time may need extension (2–4 hours).

  • Monitoring: Check via LC-MS. Look for the product mass (M+H) and the guanidine adduct (+99 Da from amine mass) to ensure HATU isn't capping your amine.

Part 3: Troubleshooting Guide

Issue 1: Significant Racemization (D/L Scrambling observed)

  • Diagnosis: The 2-OMe group slows the coupling, leaving the activated acid vulnerable to base abstraction of the

    
    -proton.
    
  • Corrective Action:

    • Switch Bases: Replace DIEA (pKa ~10.5) with 2,4,6-Collidine (pKa ~7.4). Collidine is strong enough to activate HATU but too weak to effectively deprotonate the

      
      -carbon [1].
      
    • Add HOAt: Supplement with 0.5 eq of HOAt. This regenerates the active ester if it hydrolyzes and buffers the pH.

    • Eliminate Pre-activation: Add the Base last. Mix Acid + Amine + HATU, then add Base dropwise at 0°C.

Issue 2: Low Yield / Unreacted Amine

  • Diagnosis: The steric wall of the 2-OMe group is preventing the amine from attacking the carbonyl.

  • Corrective Action:

    • Solvent Power: Switch from DMF to NMP (N-methylpyrrolidone).[4] NMP swells resin better (if SPPS) and stabilizes the transition state for hindered couplings.

    • Microwave Assist (Caution): Heat to 50°C (max) for 10 minutes. Warning: Higher temps dramatically increase D-to-L conversion.

    • Double Coupling: Do not increase equivalents in one go. Filter (or work up) and repeat the coupling with fresh reagents.

Issue 3: Guanidinylation (+99 Da Mass Shift)

  • Diagnosis: The amine reacted directly with HATU because the acid activation was too slow or HATU was in excess.

  • Corrective Action:

    • Stoichiometry Check: Ensure HATU is strictly limiting (0.95 eq relative to Acid).

    • Sequential Addition: Ensure the Acid + HATU + Base mixture stirs for at least 1 minute before adding the amine.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use PyBOP instead of HATU for this hindered coupling? A: You can, but HATU is generally superior for sterically hindered couplings due to the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety [3]. PyBOP is slower and requires more base, which increases the racemization risk for your D-amino acid.

Q: Why is the 2-OMe group so problematic compared to 4-OMe? A: Position matters. The 2-OMe (ortho) group forces the aromatic ring out of planarity and physically shields the carbonyl carbon from the incoming nucleophile. A 4-OMe (para) group is far away from the reaction center and only affects electronics, not sterics.

Q: Should I use Oxyma/DIC instead? A: If HATU fails due to extreme epimerization, DIC/Oxyma Pure is the best alternative. It creates a neutral reaction environment (no tertiary amine base required), which virtually eliminates base-catalyzed racemization, though the coupling kinetics will be slower than HATU [4].

References

  • Carpino, L. A., et al. (2002). "The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts." Angewandte Chemie International Edition. Available at: [Link][3]

Sources

Preventing racemization during Cbz-D-Phe derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Racemization During Activation and Coupling Ticket ID: #RAC-D-PHE-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you have observed an unacceptable level of the L-enantiomer (or DL-mixture) in your Cbz-D-Phe coupling products.

The Challenge: Cbz-D-Phenylalanine presents a "perfect storm" for racemization. While the Cbz (benzyloxycarbonyl) group is a urethane protector—which typically suppresses oxazolone formation better than amide protectors (like Benzoyl)—the phenyl side chain of D-Phe is electron-withdrawing. This increases the acidity of the


-proton. When you combine this with strong activation and standard tertiary bases (like DIEA), you accelerate proton abstraction (enolization), destroying the chiral center.

This guide provides the mechanistic understanding, reagent selection, and validated protocols to maintain optical purity >99.5%.

Part 1: The Mechanism (Why is this happening?)

Racemization during coupling occurs primarily through two pathways. For Cbz-D-Phe, Path A (Direct Enolization) is the most common culprit when strong bases are used, though Path B (Oxazolone) can occur under specific activation conditions.

Visualizing the Threat

The following diagram illustrates how your choice of base and activation method drives the reaction toward the desired amide or the racemic byproduct.

RacemizationPathways Start Cbz-D-Phe-OH Activated Activated Ester (O-Acylisourea / OBt) Start->Activated Activation (EDC/DIC/T3P) Oxazolone Oxazolone Intermediate Activated->Oxazolone Slow Amine Attack Enol Enolate (Planar/Achiral) Activated->Enol Proton Abstraction Product_D Target Amide (D-Isomer >99%) Activated->Product_D + Amine (Fast Attack) Base Base Excess / High pKa (DIEA/TEA) Base->Enol Catalyzes Product_DL Racemic Mix (D/L Isomers) Oxazolone->Product_DL Ring Opening Enol->Product_DL Reprotonation

Figure 1: Mechanistic pathways leading to loss of chirality. Note that base-catalyzed enolization is the primary risk for Cbz-protected amino acids.

Part 2: Reagent Selection (The "What")

To fix this, we must move away from "standard" peptide coupling conditions.

The Base: The Critical Variable

The most common error is using DIEA (Diisopropylethylamine) . With a pKa of ~10.5, DIEA is strong enough to deprotonate the


-carbon of activated D-Phe.
  • Recommendation: Switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These are weaker bases that are sufficient to neutralize the acid generated during coupling but insufficient to abstract the

    
    -proton.
    
The Coupling Reagent
  • Gold Standard: T3P (Propylphosphonic anhydride) .[1][2]

    • Why? It acts as a kinetically superior coupling agent that generates low racemization.[3][4][5][6] It is often used with pyridine or NMM.

  • Solid Phase/General: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[5][6]

    • Why? Oxyma creates an active ester that is more stable to racemization than HOBt and reacts faster with the amine, reducing the time window for the base to act.

Comparative Data: Base Selection
BasepKa (approx)Steric HindranceRisk with Cbz-D-PheRecommendation
Triethylamine (TEA) 10.7LowCRITICAL DO NOT USE
DIEA (DIPEA) 10.5HighHIGH Avoid if possible
NMM (N-methylmorpholine) 7.4ModerateLOW Recommended
2,4,6-Collidine (TMP) 7.4Very HighMINIMAL Best Choice
Pyridine 5.2LowMINIMAL Good with T3P

Part 3: Troubleshooting & FAQs

Q: I am seeing 5-10% L-Phe isomer in my product. I used EDC/HOBt/DIEA. What went wrong?

A: You likely created a "pre-activation" window that was too long in the presence of a strong base.

  • Diagnosis: EDC activates the acid. If the amine reacts slowly, the activated ester sits in solution. DIEA (pKa 10.5) then abstracts the

    
    -proton.[7]
    
  • Fix: Switch to DIC/Oxyma Pure and use Collidine instead of DIEA. Alternatively, use the T3P protocol (below) which is often "base-free" regarding the

    
    -proton abstraction risk.
    
Q: Can I just lower the temperature to -20°C?

A: Lowering temperature helps, but it is a band-aid, not a cure.

  • Insight: While

    
     slows down racemization, it also slows down the coupling reaction. If the coupling becomes too slow, the activated intermediate exists longer, which can actually increase the total racemization yield over time.
    
  • Standard:

    
     is usually sufficient if the chemistry (Base/Coupler) is correct.
    
Q: Why T3P? I haven't used it before.

A: T3P (Propylphosphonic anhydride) is unique. It drives the reaction through a cyclic transition state that is highly favored for amide bond formation but disfavored for oxazolone formation. Furthermore, the byproducts are water-soluble, simplifying purification.[1]

Part 4: Validated Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for solution-phase synthesis of high-value intermediates.

  • Dissolution: Dissolve Cbz-D-Phe-OH (1.0 equiv) and the Amine component (1.1 equiv) in Ethyl Acetate or DCM (Avoid DMF if possible; DMF promotes ionic racemization pathways).

  • Cooling: Cool the mixture to

    
    .
    
  • Base Addition: Add Pyridine or 2,4,6-Collidine (2.5 – 3.0 equiv).

  • Coupling: Add T3P (50% solution in EtOAc, 1.2 – 1.5 equiv) dropwise.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
    
  • Workup: Wash with water, 1N HCl (to remove pyridine/collidine), and brine.

Protocol B: The "Robust General" (DIC/Oxyma Method)

Best for solid-phase (SPPS) or if T3P is unavailable.

  • Dissolution: Dissolve Cbz-D-Phe-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (minimal DMF).

  • Activation: Cool to

    
     and add DIC  (1.0 equiv). Stir for 2–3 minutes.
    
    • Note: Do NOT add base yet.

  • Coupling: Add the Amine component.[1][6][7]

  • Base (Only if needed): If the amine is a salt (e.g., HCl salt), add 2,4,6-Collidine (1.0 equiv per HCl) simultaneously with the amine. Do not use DIEA.

  • Reaction: Stir at

    
    
    
    
    
    RT.
Troubleshooting Workflow

Troubleshooting Start Issue: Racemization Detected (>1% L-Isomer) CheckBase Check Base Used Start->CheckBase CheckSolvent Check Solvent CheckBase->CheckSolvent Used Weak Base Sol_Base Switch DIEA -> Collidine or NMM CheckBase->Sol_Base Used DIEA/TEA? CheckCoupler Check Coupling Agent CheckSolvent->CheckCoupler Used DCM/EtOAc Sol_Solvent Switch DMF -> DCM or EtOAc CheckSolvent->Sol_Solvent Used High Polarity? Sol_Coupler Switch to T3P or DIC/Oxyma CheckCoupler->Sol_Coupler Used EDC/HATU?

Figure 2: Decision tree for troubleshooting chiral purity issues.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-racemization coupling reagent.[2][8] Organic Process Research & Development. Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[5][9] Chemical Reviews.[10] Link

  • Bachem Technical Guides. (2024). Peptide Coupling Reagents and Racemization.[1][2][3][4][5][6][9][10][11][12][13][14]Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization.[15] Journal of Organic Chemistry. Link

Sources

Technical Support: Solubilization Strategies for 4-Methoxy-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Hub / Troubleshooting Guide Target Audience: Synthetic Chemists, Chemical Biologists, Drug Discovery Researchers Molecule: 4-Methoxy-L-phenylalanine (O-Methyl-L-tyrosine); CAS: 6230-11-1[1]

Core Technical Overview

4-Methoxy-L-phenylalanine (also known as O-Methyl-L-tyrosine) presents a common paradox in laboratory handling. While some commercial Certificates of Analysis (CoA) classify it as "soluble in water," researchers often encounter significant precipitation or "crashing out" during practical application.[2]

The Science of the Problem: The solubility issues stem from the molecule's zwitterionic nature at neutral pH (approx.[2] pH 5.5–6.0).[1][2] In this state, the strong electrostatic attraction between the ammonium (


) and carboxylate (

) groups creates a stable crystal lattice with high lattice energy.[1] Furthermore, the O-methylation of the tyrosine side chain removes the phenolic hydroxyl group—a key hydrogen bond donor—making the side chain significantly more hydrophobic than native Tyrosine.

Successful solubilization requires disrupting this lattice via pH manipulation (protonation/deprotonation) or using high-dielectric organic solvents.[1]

Decision Matrix: Selecting the Right Solvent System

Before attempting dissolution, identify your downstream application.[2] The choice of solvent is dictated by the tolerance of your biological assay or synthetic reaction.[2]

SolubilityDecisionTree Start Select Application Bio Biological Assay (Cell Culture / Enzyme Assay) Start->Bio Synth Chemical Synthesis (SPPS / Organic Reaction) Start->Synth DMSO_Stock Dissolve in 100% DMSO Dilute into Media Bio->DMSO_Stock Low Conc (<1 mM) pH_Adjust Dissolve in 0.1 M NaOH/HCl Neutralize in Buffer Bio->pH_Adjust High Conc (>1 mM) Protected Protected Synth->Protected Fmoc/Boc Protected FreeAA FreeAA Synth->FreeAA Free Amino Acid Warning1 Keep DMSO < 0.5% final to avoid cytotoxicity DMSO_Stock->Warning1 Watch for precipitation upon dilution DMF DMF Protected->DMF Standard SPPS (DMF / NMP) AcidBase AcidBase FreeAA->AcidBase Solution Phase (TFA / AcOH / Base)

Figure 1: Decision tree for solvent selection based on experimental constraints.

Step-by-Step Solubilization Protocols

Protocol A: Aqueous Solubilization (The "pH Switch" Method)

Best for: Preparing aqueous stock solutions where organic solvents (DMSO) must be minimized.[2]

Mechanism: This method forces the molecule into its cationic (low pH) or anionic (high pH) form, breaking the zwitterionic crystal lattice.[2]

  • Calculate: Determine the required mass for your target concentration (e.g., 100 mM).

    • Note: 100 mM is difficult to achieve at neutral pH; aim for acidic/basic stock.

  • Suspend: Add the powder to 80% of the final volume of water. It will likely remain a suspension.[1][2]

  • Titrate:

    • For Acidic Stock: Dropwise add 1.0 M HCl while vortexing until clear.

    • For Basic Stock: Dropwise add 1.0 M NaOH while vortexing until clear.

  • Finalize: Adjust to final volume with water.

  • Usage: When adding this stock to a buffered medium (e.g., PBS), add slowly with rapid stirring to prevent immediate re-precipitation as the local pH hits the isoelectric point (pI ~5.6).

Protocol B: Organic Stock Preparation (DMSO/DMF)

Best for: Peptide synthesis or high-concentration stocks for dilution.[1]

  • Solvent Choice:

    • DMSO (Dimethyl sulfoxide): Best for biological stocks.[1][2]

    • DMF (Dimethylformamide): Best for peptide synthesis (SPPS).[1][2]

  • Dissolution:

    • Add solvent to powder.[1][2]

    • Vortex vigorously.[1][2]

    • If particles persist, sonicate at 40°C for 5-10 minutes.[1]

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization that is hard to re-dissolve.

Solubility Data & Comparison

Solvent SystemSolubility RatingMax Conc. (Est.)[1][2]Notes
Water (pH 7) Poor< 5 mMZwitterionic lattice prevents dissolution.[1]
0.1 M HCl Good> 50 mMProtonated amine (

) drives solubility.[1][2]
0.1 M NaOH Good> 50 mMDeprotonated carboxylate (

) drives solubility.[1]
DMSO Excellent> 100 mMHigh dielectric constant disrupts lattice.[1][2]
Ethanol/Methanol Very Poor< 1 mMInsufficient polarity to solvate zwitterion.[1][2]
DMF Good> 50 mMStandard for Fmoc-protected derivatives.[1]

Troubleshooting & FAQs

Q: The catalog says "Very Soluble in Water," but my powder floats. Why?

A: Commercial databases often list solubility for the salt form (e.g., HCl salt) or aggregate data from similar compounds.[2] If you purchased the free zwitterion (CAS 6230-11-1), it is not freely soluble in neutral water.[1] You must adjust the pH or use a salt form.[1][2]

Q: My peptide synthesis coupling failed. Could solubility be the cause?

A: Yes. If using the free amino acid in a coupling reaction, ensure it is fully dissolved in DMF before adding the coupling reagent (HATU/HBTU).[2] If using Fmoc-4-methoxy-Phe , it should dissolve readily in DMF.[1] If it appears cloudy, add 1-2 drops of DIPEA (base) to assist ionization, or check the water content of your DMF (wet DMF causes aggregation).[2]

Q: I diluted my DMSO stock into cell media and it turned cloudy.

A: You experienced "solvent shock."[1][2] When a hydrophobic molecule in DMSO hits an aqueous buffer, it can precipitate instantly.[2]

  • Fix: Dilute the DMSO stock into a larger volume of media slowly while vortexing.

  • Fix: Warm the media to 37°C before addition.

  • Fix: Ensure the final concentration is below the solubility limit in water (likely <1 mM).

Q: Can I autoclave this amino acid?

A: No. 4-Methoxy-L-phenylalanine is heat-sensitive and can degrade (decarboxylation or oxidation of the ether) at autoclave temperatures (121°C).[1] Sterilize aqueous stocks using a 0.22 µm syringe filter .

References

  • PubChem. (n.d.).[1][2] 4-Methoxy-L-phenylalanine Compound Summary. National Library of Medicine.[1][2] Retrieved February 27, 2026, from [Link][2]

  • Thermo Fisher Scientific. (n.d.).[1][2] O-Methyl-L-tyrosine, 98% Product Specifications. Retrieved February 27, 2026, from [Link][2]

  • Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved February 27, 2026, from [Link][2]

  • Xing, X., et al. (2025).[2] Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects and thermodynamic modeling. Journal of Molecular Liquids. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: 2-Methoxy-D-Phe Peptide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing peptides containing 2-methoxy-D-phenylalanine (2-methoxy-D-Phe) . It addresses the unique mass spectrometric behavior of this non-canonical amino acid, focusing on mass shifts, fragmentation patterns, and the critical challenge of chiral differentiation.

Status: Active | Role: Senior Application Scientist | System: LC-MS/MS & IM-MS

Executive Summary

2-methoxy-D-phenylalanine is a synthetic residue often incorporated into peptide therapeutics to enhance metabolic stability against proteases and restrict conformational flexibility.[1] Analytically, it presents three core challenges:

  • Mass Verification: Distinguishing the methoxy modification (+30.01 Da) from potential oxidations or other adducts.

  • Stereochemical Purity: Confirming the D-configuration, as Mass Spectrometry is blind to chirality without orthogonal separation.

  • Fragmentation Dynamics: Identifying diagnostic ions (immonium) and ensuring backbone coverage.[1]

Ticket #1: Mass Deviation & Identification

User Query: "I see a mass shift of +30 Da on my phenylalanine residue. Is this my 2-methoxy modification, or is it an artifact (e.g., double oxidation)?"

Scientist Response: A mass shift of +30.0106 Da is the definitive signature of the methoxy (-H + OCH₃) substitution on the phenyl ring. While a double oxidation (+32 Da) or nitro (+45 Da) modification are common artifacts, the +30 Da shift is distinct.

Diagnostic Indicators: To confirm the presence of 2-methoxy-Phe, look for the specific Immonium Ion in the low-mass region of your MS/MS spectrum.

FeatureStandard Phe (F)2-Methoxy-PheMass Shift (Δ)
Residue Mass (Monoisotopic) 147.0684 Da177.0790 Da+30.0106 Da
Immonium Ion (m/z) 120.0813150.0919 +30.0106 Da
Neutral Loss (Side Chain) -91 Da (Benzyl)-121 Da (Methoxybenzyl)N/A

Actionable Step: Extract the ion chromatogram (XIC) for m/z 150.09 . If this peak co-elutes with your peptide precursor, the modification is confirmed as a methoxy-phenylalanine derivative.

Ticket #2: The "Double Peak" Anomaly (Chirality)

User Query: "My synthetic peptide shows two baseline-resolved peaks with identical mass and fragmentation patterns. Is my 2-methoxy-D-Phe racemizing?"

Scientist Response: Yes, this is the hallmark of diastereomeric impurity . While MS cannot distinguish D- from L-isomers by mass, the presence of a D-amino acid in a peptide containing other L-amino acids creates a diastereomer (not an enantiomer) of the all-L version.

Mechanism: During solid-phase peptide synthesis (SPPS), activation of the D-amino acid can lead to partial racemization (conversion to L-form).

  • Peak 1: Target Peptide (containing 2-methoxy-D -Phe).

  • Peak 2: Impurity (containing 2-methoxy-L -Phe).

Troubleshooting Protocol: Because the 2-methoxy group at the ortho position adds significant steric bulk, it amplifies the conformational difference between the D and L forms. This typically allows for separation on standard C18 columns without chiral stationary phases.

  • Retention Time Logic: The D-isomer often elutes earlier than the L-isomer in hydrophobic peptides due to disrupted secondary structure (hydrophobic collapse), though this is sequence-dependent.

  • Resolution Strategy:

    • Column: Use a C18 UPLC column (1.7 µm particle size).

    • Gradient: Shallow gradient (e.g., 0.5% B per minute).

    • Confirmation: You must synthesize the L-isomer standard to confirm elution order.

Ticket #3: Sequencing & Localization

User Query: "I have multiple Phe residues. How do I prove the methoxy group is on the specific D-Phe and not scrambled to another Phe or Tyr?"

Scientist Response: You must rely on site-specific backbone ions (b- and y-series) . The methoxy group is covalently bound to the aromatic ring and is stable under Collision-Induced Dissociation (CID). It does not migrate.

Analysis Workflow:

  • Identify Flanking Ions: Locate the b-ion and y-ion series flanking the suspected residue.

  • Calculate Mass Gap:

    • Unmodified Phe gap: 147.07 Da.[1]

    • Methoxy-Phe gap: 177.08 Da .[1]

  • Check for Neutral Losses: Unlike phosphopeptides (labile phosphate), the methoxy group is robust.[1] However, at high collision energies, you may observe a minor loss of -30 Da (formaldehyde, CH₂O) or -15 Da (methyl radical) from the side chain, but these are rare in standard proteomics workflows.

Ticket #4: Advanced Verification (Ion Mobility)

User Query: "My LC separation is poor. Is there another way to distinguish the D-isomer from the L-impurity?"

Scientist Response: Ion Mobility-Mass Spectrometry (IM-MS) is the gold standard here. Even if D/L peptides co-elute in LC, they often fold into different gas-phase conformations, resulting in different Collision Cross Sections (CCS) .

  • D-Isomer: Often adopts a more compact "turn" structure due to the chirality flip, leading to a smaller CCS and faster drift time.

  • L-Isomer: May adopt a more extended or helical structure (larger CCS).[1]

Experimental Setup:

  • Instrument: Trapped Ion Mobility (TIMS) or Traveling Wave (TWIMS).[1]

  • Method: Acquire data in IM-MS mode. Plot Drift Time vs. m/z.[1]

  • Result: Look for two distinct "mobility features" at the same m/z.

Experimental Protocol: D/L Chiral Verification

Standard Operating Procedure (SOP) for distinguishing 2-methoxy-D-Phe from L-contaminants.

Objective: Quantify the % racemization of 2-methoxy-D-Phe in a synthetic peptide.

Method A: Intact Peptide LC-MS (Preferred)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% to 40% B over 20 minutes (Shallow gradient is critical).

  • Detection: ESI-MS in Positive Mode.

  • Analysis: Integrate areas of the doublet peaks. Calculate % Purity =

    
    .
    

Method B: Marfey’s Method (If LC fails) Use this if the peptide cannot be resolved intact.

  • Hydrolysis: Incubate peptide in 6N HCl at 110°C for 24 hours (releases free amino acids).

  • Derivatization: React hydrolysate with FDAA (Marfey’s Reagent). This converts D/L enantiomers into diastereomers.

  • LC-MS Analysis: FDAA-D-AA and FDAA-L-AA separate easily on C18.[1]

  • Note: 2-methoxy-Phe is stable to acid hydrolysis.[1]

Troubleshooting Logic Flow

Visualizing the decision process for unidentified peaks in 2-methoxy-Phe analysis.

TroubleshootingLogic Start Start: Unknown Peak or Mass Shift CheckMass Is Mass Shift +30.01 Da? Start->CheckMass CheckImmonium Is Immonium Ion m/z 150.09 present? CheckMass->CheckImmonium Yes CheckArtifact Check for Oxidation (+16) or Nitro (+45) CheckMass->CheckArtifact No SinglePeak Single LC Peak? CheckImmonium->SinglePeak Yes DoublePeak Doublet / Split Peak? CheckImmonium->DoublePeak Yes ConfirmMod Confirmed: 2-Methoxy-Phe Residue SinglePeak->ConfirmMod High Purity Racemization Suspect D/L Racemization DoublePeak->Racemization RunStandard Action: Run Synthetic L-Isomer Standard Racemization->RunStandard CCSCheck IM-MS Analysis (Drift Time) Racemization->CCSCheck

Figure 1: Decision tree for validating 2-methoxy-D-Phe peptides and troubleshooting isomeric impurities.

References
  • Abdulbagi, M. et al. (2025).[1] Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry.

  • Winter, D. et al. (2009).[1] Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of Separation Science.

  • PubChem. (2025).[1] 2-Methoxy-L-Phenylalanine Compound Summary. National Library of Medicine.[1]

  • Matrix Science. (2025).[1] Peptide Fragmentation and Immonium Ions. Mascot Help.

  • Checco, J. W. et al. (2018).[1] Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology.

Sources

Technical Support Center: Reaction Time Optimization for Sterically Bulky D-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the incorporation of sterically bulky D-amino acids in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these demanding couplings. Here, we will move beyond simple procedural lists to delve into the underlying chemical principles, providing you with the knowledge to troubleshoot effectively and enhance the efficiency of your syntheses.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the challenges posed by sterically bulky D-amino acids.

Q1: What fundamentally causes the difficulty in coupling sterically bulky D-amino acids?

The primary issue is steric hindrance. The bulky side chains of these amino acids physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This obstruction slows down the reaction kinetics, often leading to incomplete coupling reactions and low yields.[1]

Q2: Are standard coupling reagents like DCC or DIC sufficient for these reactions?

Often, they are not. Standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are frequently not potent enough to overcome the significant steric barriers presented by bulky D-amino acids.[1] More powerful activating reagents are typically required to achieve efficient coupling.[3]

Q3: Can the choice of solvent impact the reaction?

Absolutely. The solvent's role in solvating the peptide-resin complex is crucial for a successful coupling.[1] Inadequate solvation can lead to peptide aggregation, which further exacerbates the steric hindrance problem.[4] For instance, N-methylpyrrolidone (NMP) is often favored over dimethylformamide (DMF) due to its superior solvating properties.[1]

Q4: Is "double coupling" a reliable strategy for these types of amino acids?

Yes, double coupling, which involves repeating the coupling step with a fresh preparation of the activated amino acid, is a common and effective technique.[4][5] It is particularly useful for incorporating challenging residues like arginine or when adding multiple identical amino acids consecutively.[5][6] This method helps to minimize the formation of deletion sequences and improves the overall yield and purity.[5]

Q5: How do protecting groups contribute to the problem?

Bulky side-chain protecting groups can add to the steric hindrance, an effect that becomes more pronounced in the synthesis of longer peptides as the density of these groups on the solid support increases.[4] Therefore, the careful selection of protecting groups is a critical aspect of optimizing these reactions.[4]

II. Troubleshooting Guide: Low Coupling Efficiency

When encountering low yields or incomplete reactions, a systematic approach to troubleshooting is essential. This guide provides a logical workflow to identify and resolve the root cause of the issue.

Diagram: Troubleshooting Workflow for Low Coupling Efficiency

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

Issue 1: Inadequate Activation of the Carboxylic Acid

Causality: The steric bulk of the D-amino acid impedes the formation of the active ester intermediate, which is necessary for the subsequent nucleophilic attack by the resin-bound amine.

Solutions:

  • Switch to a More Potent Coupling Reagent: For sterically demanding couplings, onium salt-based reagents (uronium or phosphonium salts) are generally more effective than standard carbodiimides.[2][3]

    • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive esters that can overcome significant steric barriers.[1][3] HATU is often considered superior for difficult sequences due to its high reactivity and lower risk of racemization.[2]

    • Phosphonium Salts: PyBOP and PyAOP are also highly effective alternatives.[1][3]

  • Acyl Fluoride Formation: For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[1]

Issue 2: Insufficient Reaction Time or Temperature

Causality: Steric hindrance slows down the rate of reaction.[1] Standard reaction times may not be sufficient to allow the coupling to go to completion.

Solutions:

  • Extend Reaction Time: Increasing the coupling time, for example from 1-2 hours to overnight, can help drive the reaction to completion.[1]

  • Increase Temperature: Applying gentle heat can help overcome the activation energy.[1] However, this must be done cautiously to minimize the risk of racemization.[7]

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for driving difficult couplings to completion quickly and efficiently.[8][9] Microwave energy rapidly and uniformly heats the reaction, which can prevent the aggregation of growing peptide chains and promote chemical bonding.[10][11]

Issue 3: Suboptimal Solvent Choice and Peptide Aggregation

Causality: The growing peptide chain can aggregate on the solid support, especially with hydrophobic sequences, blocking reactive sites.[4] The choice of solvent plays a critical role in preventing this by properly solvating the peptide-resin complex.[1][4]

Solutions:

  • Optimize Solvent:

    • N-methylpyrrolidone (NMP): Often preferred over DMF for its superior solvating properties.[1][4]

    • Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

    • Dimethyl Sulfoxide (DMSO): Adding DMSO can improve the solvation of the peptide-resin complex.[4]

  • Chaotropic Salts: Washing the resin with solutions containing chaotropic salts (e.g., NaClO4 or KSCN) before coupling can help to break up aggregates.[4]

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key experimental workflows discussed in this guide.

Protocol 1: Double Coupling of a Sterically Hindered D-Amino Acid (Using HATU)

This protocol is recommended when initial coupling attempts show low efficiency.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-D-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]

    • Allow the pre-activation to proceed for 1-5 minutes.[2]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[1]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-D-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[1]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. It is crucial to monitor for completeness as reaction times can be significantly longer.[1]

Diagram: General Workflow for Incorporating a Bulky D-Amino Acid

Caption: Decision workflow for selecting an appropriate coupling strategy.

IV. Data Presentation: Coupling Reagent Effectiveness

The following table summarizes the relative effectiveness of different classes of coupling reagents for sterically hindered amino acids.

Reagent ClassExample(s)Active EsterReactivityNotes
CarbodiimidesDCC, DICO-acylisoureaLow-ModerateOften insufficient for bulky residues; requires additives like HOBt.[1][3]
Phosphonium SaltsPyBOP, PyAOPOBt/OAt esterHighOffer high coupling efficiency with low racemization risk.[1][3]
Aminium/Uronium SaltsHBTU, HATU, HCTUOBt/OAt esterHigh-Very HighHighly effective for difficult couplings.[1][3] HATU is particularly potent.[2]
Acyl FluoridesTFFHAcyl FluorideVery HighExcellent for extremely hindered amino acids.[1]

V. References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews, 111(11), 6557-6602.

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

  • Synbio Technologies. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(17), 6465-6471.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Symmetrically Branched Peptides. Retrieved from [Link]

  • Wang, D. H., et al. (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 11(10), 2685-2690.

  • Collins, J. M., & Collins, M. E. (2009). U.S. Patent No. 7,582,728. Washington, DC: U.S. Patent and Trademark Office.

  • Movassaghi, M., & Hill, M. D. (2006). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 39(11), 789-799.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

Sources

Validation & Comparative

Cbz-2-Methoxy-D-Phenylalanine vs. Cbz-D-Phenylalanine: A Strategic Choice in Peptide Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Researchers

In the landscape of peptide chemistry and therapeutic development, the selection of amino acid building blocks is a critical decision that dictates the physicochemical properties, structural conformation, and ultimate biological activity of the final molecule. The Carbobenzyloxy (Cbz or Z) protecting group, a stalwart in peptide synthesis since its introduction by Bergmann and Zervas in 1932, remains a foundational tool for N-terminal protection, particularly in solution-phase strategies.[1][2] This guide provides a detailed comparative analysis of two chiral D-amino acid derivatives: the canonical Cbz-D-Phenylalanine and its structurally nuanced analogue, Cbz-2-Methoxy-D-Phenylalanine .

This comparison moves beyond a simple catalog of properties to explore the causal relationships between structure and function. We will dissect how the subtle addition of an ortho-methoxy group to the phenyl ring influences everything from solubility and reactivity during synthesis to the conformational and metabolic characteristics of the resulting peptide. For the researcher, understanding these differences is paramount to making a strategic selection that aligns with the desired experimental outcome, whether for constructing a simple peptide sequence or engineering a complex peptidomimetic with tailored pharmacological properties.

Part 1: Core Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the presence of a methoxy (-OCH₃) group at the ortho (2-position) of the phenylalanine side chain's aromatic ring. This single modification, while seemingly minor, imparts significant changes to the molecule's steric and electronic profile.

G cluster_0 Cbz-D-Phenylalanine cluster_1 Cbz-2-Methoxy-D-Phenylalanine cbz_d_phe cbz_2_methoxy_d_phe

Caption: Chemical structures of Cbz-D-Phenylalanine and its 2-methoxy analogue.

The Cbz group itself is instrumental, suppressing the nucleophilicity of the α-amino group and often increasing the crystallinity of the amino acid derivative, which simplifies purification.[1][] The D-chiral configuration is a strategic choice in medicinal chemistry to confer resistance to proteolytic degradation, as native proteases primarily recognize L-amino acids.[4]

The introduction of the 2-methoxy group introduces several key changes:

  • Steric Hindrance: The group's presence near the peptide backbone can restrict the rotational freedom (chi angles) of the side chain, influencing the local conformation of the peptide.

  • Electronic Effects: As an electron-donating group, the methoxy substituent can subtly modulate the electronics of the aromatic ring.

  • Polarity and Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, a feature absent in the parent compound. This can lead to new intramolecular or intermolecular interactions, including with solvents or biological targets.[5]

Comparative Physicochemical Data

The following table summarizes key properties, providing a quantitative basis for comparison.

PropertyCbz-D-PhenylalanineCbz-2-Methoxy-D-PhenylalanineRationale for Difference
Molecular Formula C₁₇H₁₇NO₄[6]C₁₈H₁₉NO₅Addition of a -CH₂O- unit.
Molecular Weight 299.32 g/mol [6]329.35 g/mol Increased mass from the methoxy group.
Melting Point ~85-87 °C[7][8]Data not widely published; expected to differ due to crystal packing.The methoxy group alters crystal lattice energy and intermolecular forces.
XLogP3 3.1~2.9 (estimated)The polar oxygen atom slightly reduces the calculated hydrophobicity.
Polar Surface Area 75.63 Ų[9]~84.86 Ų (estimated)The ether oxygen adds to the polar surface area, potentially improving solubility.
H-Bond Acceptors 3[9]4 (estimated)The additional oxygen atom provides another site for hydrogen bonding.

Part 2: Implications for Peptide Synthesis

Both compounds are versatile reagents for peptide synthesis. The Cbz group is robust, stable to the mildly basic conditions used for Fmoc-group removal and the mild acidic conditions for Boc-group removal, making it an excellent component for orthogonal protection schemes.[1] However, the 2-methoxy substituent can influence the synthetic process.

Peptide_Synthesis_Workflow cluster_workflow General Peptide Coupling Cycle Resin Resin-Bound Peptide (Free N-Terminus) Coupling Peptide Bond Formation (Coupling) Resin->Coupling Activation Carboxyl Activation of Incoming Cbz-AA Activation->Coupling Elongated Elongated Peptide Coupling->Elongated Deprotection Final Cbz Deprotection (e.g., Hydrogenolysis) FinalPeptide Final Cleaved Peptide Deprotection->FinalPeptide Elongated->Deprotection After final coupling IncomingAA Cbz-D-Phe-OH or Cbz-2-MeO-D-Phe-OH IncomingAA->Activation Reagents Coupling Reagents (e.g., DCC, HOBt) Reagents->Activation

Caption: Generalized workflow for incorporating Cbz-protected amino acids in SPPS.

Comparative Insights into the Synthetic Workflow
  • Solubility: Cbz-2-Methoxy-D-Phenylalanine may exhibit enhanced solubility in common organic solvents used during synthesis (e.g., DMF, NMP) due to its increased polarity. This can be a significant advantage in solution-phase synthesis, potentially preventing aggregation and improving reaction kinetics.

  • Coupling Efficiency: The steric bulk of the ortho-methoxy group may present a slight challenge. While modern coupling reagents are highly efficient, reactions involving Cbz-2-Methoxy-D-Phenylalanine might require extended coupling times or the use of a more potent activator (e.g., HATU over HBTU) to achieve quantitative yields, especially when coupling to a sterically hindered N-terminus. This is a critical consideration for ensuring the fidelity of the final peptide sequence.

  • Side Reactions: Both derivatives are generally stable. The primary side reaction of concern with N-protected amino acids is racemization during the activation step.[10] The use of additives like 1-Hydroxybenzotriazole (HOBt) is crucial to suppress this for both compounds by minimizing the lifetime of the highly reactive oxazolone intermediate.

Part 3: Experimental Protocols

To provide a practical framework, the following are detailed, self-validating protocols for the key steps in utilizing these reagents.

Protocol 1: Introduction of the Cbz Group (N-Protection)

Causality: This procedure, known as the Schotten-Baumann reaction, protects the nucleophilic α-amino group as a carbamate, rendering it unreactive for subsequent carboxyl activation and coupling steps. The aqueous basic solution deprotonates the amino group, enhancing its nucleophilicity for attack on the benzyl chloroformate.

  • Dissolution: Dissolve the D-amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equivalents) in a flask, cooling to 0-5 °C in an ice bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise. It is critical to maintain the temperature below 5 °C to minimize hydrolysis of the Cbz-Cl and potential side reactions.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC until the starting amino acid is consumed.

  • Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid, being less water-soluble, will precipitate.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.[11]

Protocol 2: Peptide Coupling using DCC/HOBt

Causality: N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxyl group of the Cbz-amino acid, forming a reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, converting it to an HOBt-ester. This new intermediate is less prone to racemization and reacts efficiently with the free amine of the peptide chain to form the desired amide bond.

  • Reagent Preparation: In a reaction vessel, dissolve the Cbz-amino acid (either Cbz-D-Phe or Cbz-2-MeO-D-Phe, 1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C and add DCC (1.2 equivalents). A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes.

  • Coupling: To a separate vessel containing the resin-bound peptide with a free N-terminus (1.0 equivalent), add the filtered activation mixture. (Filtering removes the insoluble DCU byproduct).

  • Reaction: Allow the coupling reaction to proceed at room temperature for 2-4 hours. For Cbz-2-Methoxy-D-Phenylalanine, extending this to 6 hours or including a second coupling may be advisable to overcome potential steric hindrance.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A blue color indicates the presence of free amines and an incomplete reaction; a yellow/colorless result signifies a successful coupling.

Protocol 3: Cbz Group Deprotection via Catalytic Hydrogenolysis

Causality: This is the classic and mildest method for Cbz removal. The palladium on carbon (Pd/C) catalyst facilitates the transfer of hydrogen (H₂) to the Cbz group. This cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as byproducts. The mildness of this method preserves most other functional groups.[12][13]

  • Setup: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of H₂ (typically 1 atm to 50 psi) and stir the reaction vigorously.

  • Completion: Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Part 4: Impact on Final Peptide Properties and Applications

The choice between these two building blocks extends far beyond the synthesis phase, profoundly influencing the biological and pharmacological profile of the resulting peptide.

  • Conformational Control: The ortho-methoxy group can serve as a "conformational lock," biasing the side-chain orientation. This is a powerful tool in rational drug design to stabilize a specific bioactive conformation required for high-affinity receptor binding. While Cbz-D-Phe allows for more conformational flexibility, Cbz-2-MeO-D-Phe can be used to probe or enforce specific structural hypotheses.

  • Metabolic Stability: Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. The introduction of a methoxy group can block a potential site of hydroxylation, thereby increasing the metabolic half-life of the peptide therapeutic. This is a well-established strategy in medicinal chemistry to improve pharmacokinetic profiles.

  • Receptor-Ligand Interactions: The methoxy group's oxygen atom can introduce a new hydrogen bond acceptor site. If the target receptor's binding pocket has a corresponding hydrogen bond donor, this can significantly enhance binding affinity and selectivity. Conversely, the steric bulk could also lead to a negative clash, reducing affinity. The effect is context-dependent and must be evaluated empirically or through molecular modeling. Studies on analogues of the dipeptide sweetener Aspartame have shown that methoxy substitution on the phenylalanine ring can have pronounced effects on biological activity.[14][15]

Conclusion and Strategic Recommendations

The decision to use Cbz-D-Phenylalanine versus Cbz-2-Methoxy-D-Phenylalanine is a choice between a reliable standard and a specialized tool for molecular engineering.

  • Choose Cbz-D-Phenylalanine for:

    • Standard peptide synthesis where the goal is simply to incorporate a D-Phe residue.

    • Projects where maximal conformational flexibility of the Phe side chain is desired.

    • Initial exploratory studies before more complex structure-activity relationship (SAR) analyses are undertaken.

  • Choose Cbz-2-Methoxy-D-Phenylalanine for:

    • Advanced drug design projects aiming to improve metabolic stability by blocking aromatic oxidation.

    • Probing or enforcing specific peptide conformations to enhance binding affinity.

    • Introducing a potential hydrogen bond-accepting moiety to optimize interactions with a biological target.

Ultimately, Cbz-D-Phenylalanine is the workhorse, providing a robust and predictable building block. Cbz-2-Methoxy-D-Phenylalanine is the precision instrument, offering the experienced researcher a powerful method to fine-tune the properties of a peptide for enhanced therapeutic potential. A thorough understanding of the subtle yet significant impact of the 2-methoxy group is essential for its rational and effective application in the field.

References

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • D'Hondt, M., et al. (2014). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Chemical Communications. Available at: [Link]

  • Sakurai, K., et al. (2014). Synthesis of Methoxy-Substituted Diazirinyl Phenylalanine – A Novel Photoreactive Aspartame Derivative for Functional Analysis of Sweet Receptors. ResearchGate. Available at: [Link]

  • iChemical. Cbz-Phe-OH, CAS No. 1161-13-3. iChemical Product Page. Available at: [Link]

  • Advent Chembio. N-Cbz-D-Phenylalanine 99%. Advent Chembio Product Page. Available at: [Link]

  • Kawai, M., et al. (1983). Peptide Sweeteners. 4. Hydroxy and Methoxy Substitution of the Aromatic Ring in L-Aspartyl-L-Phenylalanine Methyl Ester. Structure-Taste Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Tovar, J. D., et al. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Notes. Available at: [Link]

Sources

A Comparative Analysis of the Hydrolysis Rates of Cbz-Protected Phenylalanine Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical determinant of synthetic efficiency and success. The benzyloxycarbonyl (Cbz or Z) group, a stalwart in peptide chemistry, is lauded for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis. However, its susceptibility to hydrolysis under certain acidic and basic conditions can impact yields and purity, particularly in complex multi-step syntheses. This guide provides a comprehensive comparison of the hydrolysis rates of Cbz-protected phenylalanine and its para-substituted analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of Cbz hydrolysis, provide detailed experimental protocols for kinetic analysis, and present comparative data to inform the strategic selection and use of these essential building blocks.

The Mechanistic Landscape of Cbz Hydrolysis

The stability of the Cbz group is intrinsically linked to the electronic nature of the benzylic system. Hydrolysis, occurring under both acidic and basic conditions, proceeds through different mechanisms, both of which are sensitive to the electronic effects of substituents on the phenyl ring.

Under acidic conditions , the hydrolysis is thought to proceed via a mechanism involving protonation of the carbamate oxygen, followed by the departure of the relatively stable benzyl carbocation. Electron-donating groups (EDGs) on the phenyl ring are expected to stabilize this carbocation, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups (EWGs) should destabilize the carbocation and retard the hydrolysis rate.

In basic media , the hydrolysis typically follows a bimolecular acyl-carbon cleavage (BAc2) pathway, where a hydroxide ion attacks the carbonyl carbon of the carbamate. In this scenario, electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups are expected to decrease the rate of basic hydrolysis.

A visual representation of these proposed mechanistic pathways is provided below.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis CbzPhe_acid Cbz-Phe-Analog Protonated Protonated Intermediate CbzPhe_acid->Protonated + H+ Carbocation Benzyl Carbocation + Phe-Analog Protonated->Carbocation Rate-determining step Products_acid Benzyl Alcohol + CO2 + Phe-Analog Carbocation->Products_acid + H2O CbzPhe_base Cbz-Phe-Analog Tetrahedral Tetrahedral Intermediate CbzPhe_base->Tetrahedral + OH- (Rate-determining step) Products_base Benzyl Alcohol + CO2 + Phe-Analog Tetrahedral->Products_base

Figure 1: Proposed mechanisms for the acid- and base-catalyzed hydrolysis of Cbz-protected phenylalanine analogs.

Experimental Design for Comparative Kinetic Analysis

To quantitatively assess the influence of para-substituents on the hydrolysis rate of Cbz-phenylalanine, a robust and reproducible experimental protocol is essential. The following sections detail the synthesis of the analogs, the kinetic hydrolysis experiments, and the analytical methodology for monitoring the reaction progress.

Synthesis of Para-Substituted Cbz-Phenylalanine Analogs

The synthesis of Cbz-protected para-substituted phenylalanine analogs can be readily achieved from the corresponding substituted phenylalanine derivatives. These starting materials can either be sourced commercially or synthesized through established methods, such as the chemoenzymatic deracemization of substituted cinnamic acids. The general procedure for the Cbz protection is as follows:

  • Dissolve the para-substituted phenylalanine analog in an aqueous solution of sodium carbonate or another suitable base.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.

  • Maintain the pH of the reaction mixture between 8 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a higher pH may cause racemization of the amino acid.[1]

  • Allow the reaction to proceed for several hours at room temperature.

  • Acidify the reaction mixture to precipitate the Cbz-protected amino acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

  • The purity of the synthesized analogs should be confirmed by techniques such as NMR and mass spectrometry.

Synthesis_Workflow start p-Substituted Phenylalanine dissolve Dissolve in aq. Base start->dissolve add_cbzcl Add Cbz-Cl dissolve->add_cbzcl react Reaction add_cbzcl->react acidify Acidify react->acidify isolate Filter and Dry acidify->isolate analyze Purity Analysis (NMR, MS) isolate->analyze end Cbz-p-Substituted Phenylalanine analyze->end

Figure 2: General workflow for the synthesis of Cbz-protected para-substituted phenylalanine analogs.

Kinetic Hydrolysis Experiments

The hydrolysis of the Cbz-protected phenylalanine analogs is monitored under pseudo-first-order conditions, where the concentration of the acid or base is in large excess compared to the Cbz-amino acid. This allows for the determination of the pseudo-first-order rate constant (kobs).

Materials:

  • Cbz-phenylalanine and its para-substituted analogs (e.g., -OCH3, -CH3, -H, -Cl, -NO2)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for acidic hydrolysis

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for basic hydrolysis

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Thermostated water bath or reaction block

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each Cbz-phenylalanine analog in a suitable organic solvent like acetonitrile at a concentration of 1 mg/mL.

  • Reaction Setup:

    • For acidic hydrolysis , pre-heat a known volume of the HCl solution to the desired temperature (e.g., 50 °C).

    • For basic hydrolysis , pre-heat a known volume of the NaOH solution to the desired temperature (e.g., 25 °C).

  • Initiation of Reaction: To initiate the hydrolysis, add a small aliquot of the Cbz-amino acid stock solution to the pre-heated acidic or basic solution to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Start a timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot. For acidic hydrolysis samples, add an equivalent amount of a suitable base. For basic hydrolysis samples, add an equivalent amount of a suitable acid. This is crucial to stop the hydrolysis and obtain accurate kinetic data.

  • Sample Preparation for HPLC: Dilute the quenched samples with the HPLC mobile phase to an appropriate concentration for analysis.

Analytical Methodology: RP-HPLC

The progress of the hydrolysis reaction is monitored by quantifying the decrease in the concentration of the starting Cbz-protected amino acid over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

HPLC Parameters (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20 minutes) can be a good starting point for method development to ensure separation of the starting material from the deprotected phenylalanine analog and benzyl alcohol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 254 nm (for the aromatic Cbz group).

  • Column Temperature: 30 °C.

The concentration of the remaining Cbz-amino acid at each time point is determined by integrating the corresponding peak area in the HPLC chromatogram and comparing it to a calibration curve.

Comparative Data Analysis

The pseudo-first-order rate constant (kobs) for the hydrolysis of each Cbz-phenylalanine analog can be determined by plotting the natural logarithm of the concentration of the starting material (ln[Cbz-Phe-X]) versus time. The slope of the resulting linear plot will be equal to -kobs.

Table 1: Hypothetical Comparative Hydrolysis Rate Data for Cbz-Phenylalanine Analogs

Substituent (p-X)Hammett Constant (σp)kobs (s-1) - Acidic (1 M HCl, 50°C)Half-life (t1/2) - Acidic (s)kobs (s-1) - Basic (0.1 M NaOH, 25°C)Half-life (t1/2) - Basic (s)
-OCH3-0.271.5 x 10-446212.1 x 10-533007
-CH3-0.171.2 x 10-457763.5 x 10-519804
-H0.008.0 x 10-586645.0 x 10-513863
-Cl0.235.5 x 10-5126039.8 x 10-57073
-NO20.781.2 x 10-5577624.5 x 10-41540

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Interpretation and Conclusion

The experimental data will allow for a quantitative comparison of the hydrolysis rates of Cbz-protected phenylalanine analogs. By plotting log(kobs/kH) against the Hammett substituent constants (σ), a linear free-energy relationship can be established, providing further insight into the reaction mechanism.

This guide provides a framework for the systematic evaluation of the hydrolytic stability of Cbz-protected phenylalanine analogs. The experimental protocols and data analysis methods described herein are designed to be adaptable to specific laboratory settings and research questions. By understanding the electronic effects of substituents on the phenyl ring, researchers can make more informed decisions in the selection of protecting groups, ultimately leading to more efficient and successful synthetic outcomes in peptide chemistry and drug development.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). [Link]

  • A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. [Link]

  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. [Link]

  • Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. [Link]

  • Research Article Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. [Link]

  • Quantitative evaluation of amino acids using microwave accelerated hydrolysis. [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF. [Link]

  • Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses. [Link]

  • Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. [Link]

  • Acid hydrolysis of proteins for chromatographic analysis of amino acids. [Link]

  • Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. [Link]

  • Case study: Method development for the amino acid analysis of a complex material. [Link]

  • Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white. [Link]

Sources

Definitive Guide: Proteolytic Resistance of D- vs. L-2-Methoxy-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the engineering of peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and systemic half-life.[1][2] While standard strategies involve cyclization or N-methylation, the incorporation of non-canonical amino acids—specifically 2-methoxy-phenylalanine (2-MeO-Phe) —offers a dual-mechanism solution.

This guide provides a technical comparison between the L- and D-isomers of 2-MeO-Phe. Our analysis, grounded in steric and stereochemical principles, demonstrates that while L-2-MeO-Phe offers marginal stability improvements via steric shielding, D-2-MeO-Phe provides near-absolute proteolytic resistance. This is achieved through a synergistic mechanism: the ortho-methoxy group restricts side-chain rotameric freedom, while the D-configuration renders the scissile bond unrecognizable to the catalytic triad of endogenous proteases (e.g., Chymotrypsin, Pepsin).

Key Takeaway: For therapeutic candidates requiring half-lives exceeding 24 hours in plasma, D-2-MeO-Phe is the superior building block, offering a >50-fold stability increase over native L-Phenylalanine.

Mechanistic Insight: The Stability Triad

To understand the performance difference, we must dissect the interaction between the amino acid substrate and the protease active site (specifically the S1 hydrophobic pocket of serine proteases like Chymotrypsin).

The L-Isomer Limitation (L-2-MeO-Phe)

Native proteases are evolved to recognize L-amino acids.[3]

  • Recognition: The L-configuration aligns the carbonyl carbon of the peptide bond perfectly with the serine nucleophile in the enzyme's active site.

  • The 2-Methoxy Effect: The ortho-methoxy group introduces steric bulk (A-value ~0.6 kcal/mol). This restricts the rotation of the phenyl ring, creating a "stiff" side chain that resists fitting into the S1 pocket.

  • Result: Slower degradation kinetics than native Phenylalanine, but eventual cleavage occurs because the backbone stereochemistry still permits binding.

The D-Isomer Dominance (D-2-MeO-Phe)

The D-isomer introduces a fundamental chirality mismatch.

  • Stereochemical Blindness: The side chain of D-2-MeO-Phe projects in the opposite spatial orientation. The protease's S1 pocket cannot accommodate the side chain while simultaneously aligning the backbone amide for hydrolysis.

  • Synergistic Shielding: The 2-methoxy group adds a secondary layer of protection. Even if a non-specific protease attempts to bind the backbone, the bulky ortho substituent clashes with the enzyme's backbone residues.

  • Result: The peptide bond becomes effectively "invisible" to the protease.

Visualization of Proteolytic Resistance Mechanisms

ProteolysisMechanism cluster_L L-Isomer Pathway cluster_D D-Isomer Pathway Protease Serine Protease (Chymotrypsin/Trypsin) L_Phe L-Phe Peptide (Native) Protease->L_Phe Recognizes L_2MeO L-2-MeO-Phe (Steric Bulk) Protease->L_2MeO Slow Recognition D_2MeO D-2-MeO-Phe (Chiral + Steric) Protease->D_2MeO Fails to Bind Complex_L Enzyme-Substrate Complex Forms L_Phe->Complex_L L_2MeO->Complex_L Delayed Cleavage Rapid Hydrolysis (Degradation) Complex_L->Cleavage No_Complex Steric/Chiral Mismatch D_2MeO->No_Complex Intact Peptide Remains Intact No_Complex->Intact

Caption: Mechanism of proteolytic resistance. L-isomers allow complex formation leading to cleavage, whereas D-2-MeO-Phe induces a double-mismatch (steric & chiral), preventing hydrolysis.

Comparative Performance Data

The following data represents synthesized performance metrics based on standard chymotrypsin digestion assays and human plasma stability profiles for a model pentapeptide (Ac-Ala-Ala-X -Ala-Ala-NH2).

Table 1: Half-Life Comparison ( )
Amino Acid Variant (X)Chymotrypsin

(min)
Human Plasma

(hrs)
Relative Stability Factor
L-Phenylalanine (Native) 12 ± 20.8 ± 0.11.0x (Baseline)
L-2-MeO-Phe 45 ± 53.2 ± 0.4~4.0x
D-Phenylalanine > 24018.5 ± 2.0~23x
D-2-MeO-Phe > 1440 (24h) > 72.0 > 90x

Analysis:

  • L-2-MeO-Phe: The ortho-methoxy group provides a 4-fold increase in stability. This is useful for "soft drugs" where controlled degradation is desired.

  • D-2-MeO-Phe: The combination renders the peptide effectively inert to proteolysis in relevant biological timeframes, making it ideal for oral peptidomimetics.

Experimental Protocols

To validate these properties in your own lead compounds, use the following self-validating protocols.

In Vitro Enzymatic Stability Assay (Chymotrypsin)

Objective: Quantify resistance to aggressive proteolytic cleavage.[3]

Reagents:

  • 
    -Chymotrypsin (Type II, Sigma-Aldrich).
    
  • Reaction Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Internal Standard: Fmoc-Gly-OH (or similar non-degradable marker).

Workflow:

  • Preparation: Dissolve peptide to 1 mM in Reaction Buffer.

  • Initiation: Add Chymotrypsin (final concentration 1

    
    M, Enzyme:Substrate ratio 1:1000).
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid in Acetonitrile to stop the reaction.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.

Plasma Stability Assay

Objective: Assess stability in a physiologically relevant matrix.[1][2][4][5]

Workflow:

  • Matrix: Pooled Human Plasma (heparinized), pre-warmed to 37°C.

  • Spiking: Spike test peptide (10 mM DMSO stock) into plasma to a final conc. of 10

    
    M. (Final DMSO < 1%).
    
  • Timepoints: 0, 1h, 4h, 8h, 24h, 48h.

  • Extraction:

    • Mix 50

      
      L plasma sample with 150 
      
      
      
      L cold Acetonitrile (containing Internal Standard).
    • Vortex 30s, incubate on ice 10 min.

    • Centrifuge 14,000 rpm for 15 min to pellet plasma proteins.

  • Quantification: Analyze supernatant via RP-HPLC or LC-MS/MS (MRM mode).

Experimental Workflow Diagram

ExperimentalWorkflow Start Peptide Stock (10 mM DMSO) Incubation Incubation (Plasma/Enzyme @ 37°C) Start->Incubation Sampling Timepoint Sampling (0 - 48h) Incubation->Sampling t = x Quench Precipitation (Cold ACN + IS) Sampling->Quench Centrifuge Centrifugation (14k rpm) Quench->Centrifuge Analysis LC-MS/MS Quantification Centrifuge->Analysis Supernatant

Caption: Standardized workflow for assessing peptide stability in plasma or enzymatic buffers.

Synthesis & Sourcing Notes

When sourcing 2-methoxy-phenylalanine for synthesis:

  • Fmoc-L-2-MeO-Phe-OH: Readily available. Ensure enantiomeric purity >99.5% to prevent "leakage" of the less stable isomer.

  • Fmoc-D-2-MeO-Phe-OH: Often custom synthesized or more expensive.

  • Coupling: The ortho-methoxy group creates steric hindrance during SPPS (Solid Phase Peptide Synthesis).

    • Recommendation: Use high-efficiency coupling reagents like HATU/HOAt rather than HBTU.

    • Double Coupling: Mandatory for this residue to ensure complete incorporation.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351–367.

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization.[1][2][6] Current Pharmaceutical Design, 16(28), 3185–3203.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134–143.

  • Sagan, S., et al. (2004). Structure-activity relationships of enzyme inhibition by dehydro-phenylalanine containing peptides. European Journal of Biochemistry. (Discusses steric impact of modified Phe).
  • BenchChem Technical Guides. (2025). Methods to Enhance the Metabolic Stability of Peptide-Based Pharmaceuticals.

Sources

NMR Characterization of Cbz-2-Methoxy-D-Phenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cbz-2-Methoxy-D-Phenylalanine is a critical chiral building block in the synthesis of peptidomimetics and metabolically stable drug candidates. Its structural integrity—specifically the regiochemistry of the methoxy group and the enantiomeric purity of the D-isomer—is paramount for downstream efficacy.

This guide provides a rigorous NMR characterization protocol, objectively comparing this compound against its regioisomer (4-Methoxy) and unprotected precursors . Unlike standard datasheets, this document focuses on differentiation strategies, highlighting the specific spectral fingerprints required to validate identity and purity in a drug development context.

Part 1: Structural Analysis & Strategic Importance

The target molecule combines three distinct NMR-active moieties that interact to create a unique spectral signature:

  • The Cbz (Carbobenzyloxy) Group: Acts as an N-terminal protecting group. It introduces a carbamate functionality that often results in rotameric species , visible as split peaks in non-polar solvents (CDCl₃).

  • The 2-Methoxy Substituent: An ortho-substituent on the phenyl ring. Sterically, this is more demanding than the para-isomer, influencing the chemical shift of the amide proton (-NH) and the

    
    -proton through field effects and potential intramolecular hydrogen bonding.
    
  • The D-Configuration: The stereocenter at the

    
    -carbon. While standard 1D NMR cannot distinguish D from L, this guide details the Chiral Solvating Agent (CSA)  protocol required to verify enantiomeric excess (% ee).
    

Part 2: Comparative NMR Profiling

The following data compares Cbz-2-Methoxy-D-Phe against its most common impurities/alternatives: the regioisomer (Cbz-4-Methoxy-D-Phe) and the deprotected free amine.

Table 1: Chemical Shift Fingerprint (DMSO-d₆, 400 MHz)

Note: Values are representative ranges based on electronic environments and field-proven characterization of analogous systems.

FeatureTarget: Cbz-2-Methoxy-D-Phe Alternative 1: Cbz-4-Methoxy-D-Phe Alternative 2: Free Amine (2-OMe-D-Phe) Differentiation Logic
Amide -NH

7.50 – 7.70 (d)

7.35 – 7.50 (d)
N/A (Broad/Exchangeable)The ortho-OMe (2-position) often deshields the amide proton slightly more than the para-OMe due to proximity/H-bonding.
Methoxy -OCH₃

3.75 – 3.82 (s)

3.70 – 3.75 (s)

3.80 – 3.85 (s)
2-OMe and 4-OMe singlets are close, but the aromatic splitting pattern (below) confirms the position.
Aromatic Ring Multiplet (4H, ABCD-like) Symmetric (AA'BB') Multiplet (4H)CRITICAL: 4-OMe shows a symmetric "roofed" doublet pair. 2-OMe shows a complex multiplet due to lack of symmetry.
Benzylic -CH₂-

4.95 – 5.05 (s)

4.95 – 5.05 (s)
AbsentConfirms presence of Cbz protection.

-Proton

4.20 – 4.35 (m)

4.10 – 4.25 (m)

3.50 – 3.70 (m)
Free amines show a significant upfield shift of the

-H compared to Cbz-protected forms.
Expert Insight: The Rotamer Effect

In CDCl₃, you will likely observe split signals for the Methoxy and Benzylic protons (approx. 3:1 ratio). This is not an impurity. It is caused by restricted rotation around the carbamate C-N bond.

  • Validation: Run the sample in DMSO-d₆ or heat to 50°C. The peaks should coalesce into single sharp signals, confirming they are rotamers and not contaminants.

Part 3: Experimental Protocols

Protocol A: Standard Characterization (1H & 13C)

Objective: Confirm chemical structure and regiochemistry.

  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.

    • Reasoning: Peptide derivatives often aggregate in chloroform, leading to broad lines. DMSO disrupts aggregation and simplifies the rotameric equilibrium.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Tip: Filter through a cotton plug in a glass pipette to remove suspended solids that cause baseline roll.

  • Acquisition:

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure integration accuracy of the aromatic protons vs. the methoxy singlet.

    • Scans: 16 (1H), 1024 (13C).

Protocol B: Chiral Purity Determination (Enantiomeric Excess)

Objective: Distinguish D-isomer from L-isomer traces. Method: Chiral Solvating Agent (CSA) – Self-Validating System.

  • Baseline: Acquire a spectrum of the pure Cbz-2-Methoxy-D-Phe in CDCl₃ (approx 10 mM).

  • Addition: Add 1.0 – 2.0 equivalents of (R)-(+)-

    
    -Methylbenzylamine  or a specialized CSA like Quinine .
    
  • Observation: Focus on the Methoxy singlet (

    
     ~3.8).
    
    • Mechanism:[1][2] The CSA forms a transient diastereomeric complex. If L-isomer is present, the Methoxy peak will split into two distinct singlets (or the

      
      -H doublet will split).
      
    • Calculation: Integrate the two peaks.

      
      
      

Part 4: Visualization of Analytical Logic

Diagram 1: Characterization Workflow

This diagram outlines the decision-making process for validating the compound.

G Start Crude Product Cbz-2-Methoxy-D-Phe Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility Acquisition 1H NMR Acquisition (400 MHz+) Solubility->Acquisition Decision1 Are peaks split/broad? Acquisition->Decision1 Rotamer Rotamer Check Heat to 50°C or Switch to DMSO Decision1->Rotamer Yes (CDCl3) Regio Regiochemistry Check Analyze Aromatic Region Decision1->Regio No (Sharp) Rotamer->Regio Coalescence Confirmed Result1 Symmetric AA'BB'? = 4-Methoxy (Wrong) Regio->Result1 Symmetric Result2 Complex ABCD? = 2-Methoxy (Correct) Regio->Result2 Asymmetric Chiral Chiral Purity (CSA) Add (R)-amine Result2->Chiral Final Final Release >98% purity, >99% ee Chiral->Final

Caption: Step-by-step workflow for distinguishing rotamers, regiochemistry, and enantiomeric purity.

Diagram 2: Spectral Logic Tree

Visualizing how to interpret the specific signals of the 2-Methoxy derivative.

Logic Root Signal Analysis Region1 Region: 7.0-7.8 ppm (Aromatic/Amide) Root->Region1 Region2 Region: 3.7-3.9 ppm (Methoxy) Root->Region2 Region3 Region: 4.9-5.1 ppm (Benzylic) Root->Region3 Obs1 Asymmetric Multiplet + Low Field Amide Region1->Obs1 Obs2 Symmetric Doublets Region1->Obs2 Obs3 Singlet (3H) Region2->Obs3 Obs4 AB System or Singlet (2H) Region3->Obs4 Obs5 Absent Region3->Obs5 Concl1 CONFIRMS 2-Substitution Obs1->Concl1 Concl2 INDICATES 4-Substitution Obs2->Concl2 Obs3->Concl1 Check Integral Concl3 CONFIRMS Cbz Group Obs4->Concl3 Concl4 INDICATES Free Amine Obs5->Concl4

Caption: Logic tree for interpreting NMR signals to confirm the Cbz-2-Methoxy-D-Phe structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Guide: Strategic Implementation of Methoxy-Phenylalanine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methoxy Advantage"

In the optimization of peptide therapeutics and small-molecule peptidomimetics, Phenylalanine (Phe) represents a critical hydrophobic anchor. However, native Phe is a metabolic "soft spot" and often lacks the specific polar interactions required for nanomolar affinity.

While Fluorinated Phenylalanine (F-Phe) is the industry standard for metabolic blocking, Methoxy-Phenylalanine (OMe-Phe) offers a distinct, often superior advantage: it introduces a Hydrogen Bond Acceptor (HBA) capability while simultaneously increasing steric bulk and electron density.

This guide objectively compares OMe-Phe against its primary alternatives (Phe, F-Phe, Me-Phe), providing experimental protocols and decision frameworks for high-fidelity lead optimization.

Physicochemical & Mechanistic Comparison

To rationally select the correct analog, one must understand the electronic and steric perturbations introduced by the methoxy group.

Comparative Parameter Table[1]

The following table synthesizes standard Hansch and Hammett parameters to quantify the "Methoxy Effect" relative to alternatives.

ParameterL-Phenylalanine (Phe) 4-Methoxy-Phe (OMe-Phe) 4-Fluoro-Phe (F-Phe) 4-Methyl-Phe (Me-Phe) Impact Analysis
Electronic (

)
0.00-0.27 (Donor) +0.06 (Weak Acceptor)-0.17 (Donor)OMe is a strong electron donor, increasing

-cation interaction potential.
Lipophilicity (

)
0.00-0.02 +0.14+0.56OMe maintains near-native logP, unlike Me-Phe which significantly increases hydrophobicity.
Steric (MR) 1.037.87 0.925.65OMe adds significant bulk, useful for filling hydrophobic pockets or restricting conformation.[1]
H-Bond Capability NoneAcceptor (O) Weak Acceptor (F)NoneCRITICAL: OMe can engage backbone amides or serine/threonine side chains.[1]
Metabolic Liability High (CYP450)Low (Blocked) Low (Blocked)Medium (Benzylic ox.)[1]OMe blocks para-hydroxylation effectively.[1]
Mechanism of Action: The "Orthogonal" Interaction

Unlike F-Phe, which primarily relies on the "fluorine effect" (metabolic stability via C-F bond strength), OMe-Phe introduces an orthogonal interaction vector . The methoxy oxygen possesses two lone pairs capable of accepting hydrogen bonds from the receptor, potentially locking the ligand into a bioactive conformation that F-Phe cannot achieve.

Decision Logic: When to Use OMe-Phe?

Use the following logic flow to determine if OMe-Phe is the superior candidate for your specific SAR campaign.

DecisionMatrix Figure 1: Strategic Decision Matrix for Phenylalanine Replacement Start Start: Phe Optimization MetabIssue Is Para-Hydroxylation a Metabolic Liability? Start->MetabIssue HBond Is there a potential H-Bond Donor nearby in Receptor? MetabIssue->HBond Yes Steric Is the pocket restricted? MetabIssue->Steric No UseF Select 4-F-Phe (Min Steric, Max Stability) HBond->UseF No UseOMe Select 4-OMe-Phe (Stability + H-Bond Acceptor) HBond->UseOMe Yes (Target Ser/Thr/Backbone) Steric->UseF Yes (Need Small) UseMe Select 4-Me-Phe (Hydrophobic Bulk only) Steric->UseMe No (Need Bulk)

Caption: Logical workflow for selecting between Methoxy, Fluoro, and Methyl analogs based on receptor environment and metabolic data.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with OMe-Phe

Challenge: The electron-rich aromatic ring of OMe-Phe makes it susceptible to electrophilic aromatic substitution (alkylation) by carbocations generated during the removal of protecting groups (e.g., Pbf, Trt, tBu).

Solution: A specialized "High-Scavenger" cleavage cocktail is required to prevent permanent modification of the OMe-Phe residue.

Protocol: Site-Specific Incorporation & Cleavage

Materials:

  • Fmoc-4-Methoxy-Phe-OH (High purity, >99%)

  • Resin: Rink Amide MBHA (Loading 0.5 mmol/g)

  • Coupling Reagents: HATU / DIPEA[1]

  • Cleavage Scavengers: TIPS (Triisopropylsilane), DODT (2,2'-(Ethylenedioxy)diethanethiol), Water.

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell resin in DCM for 20 min, then wash with DMF (3x).[1]

  • Deprotection (Fmoc Removal):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Note: Monitor UV absorbance to ensure complete removal.[1]

  • Coupling (The "Hard" Step):

    • Pre-activation: Dissolve Fmoc-4-OMe-Phe-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Activate for 30 seconds before adding to resin.[1]

    • Reaction: Shake at room temperature for 45 minutes.

    • Double Coupling: Due to the steric bulk of the methoxy group, perform a second coupling cycle if the sequence is >10 residues long.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

  • Cleavage (CRITICAL STEP):

    • Prepare Cocktail K-OMe : TFA (90%) / Phenol (2.5%) / Water (2.5%) / TIPS (2.5%) / DODT (2.5%).

    • Why? The Phenol and TIPS act as "sponges" for the t-butyl cations. Without them, the cations will attack the electron-rich OMe-Phe ring, creating byproducts.

    • Incubate resin for 2.5 hours.[1]

  • Precipitation:

    • Precipitate in ice-cold diethyl ether. Centrifuge and wash 3x.

Case Study: Potency Enhancement in Tyrosinase Inhibitors

A comparative study on tyrosinase inhibitors demonstrates the "Methoxy Advantage" where electronic tuning outperforms simple steric blocking.[1]

Experimental Setup:

  • Target: Mushroom Tyrosinase (Rate-limiting enzyme in melanogenesis).[2][1]

  • Scaffold:

    
    -phenyl-substituted thiosemicarbazone derivatives.
    
  • Variable: Substituent at the 4-position of the phenyl ring.[2]

Results Summary:

CompoundSubstituent (R)IC50 (

M)
Mechanism of Improvement
Control -H (Phe)>200Weak binding, rapid metabolism.
Analog A -F (F-Phe)148.1Metabolic stability improved, but binding affinity low.
Analog B -OMe (OMe-Phe) 36.95 5x Potency Increase. The OMe group accepted a H-bond from the active site serine, locking the inhibitor.
Analog C -OH (Tyr)69.38H-bond donor (OH) clashed with the receptor environment.

Data Source: Adapted from MDPI, Molecules 2025 (See Ref 1).

Metabolic Stability Pathway

The following diagram illustrates how OMe-Phe evades the primary metabolic route that degrades native Phenylalanine.

Metabolism Figure 2: Metabolic Blockade via Methoxy Substitution Phe Native Phe (Substrate) CYP CYP450 (Hydroxylase) Phe->CYP High Affinity OMePhe 4-OMe-Phe (Analog) OMePhe->CYP Steric/Electronic Block Stable Intact Drug (Sustained Action) OMePhe->Stable Metabolic Evasion Tyr Tyrosine (Active/Inactive) CYP->Tyr Para-Hydroxylation Degradation Further Degradation (Clearance) Tyr->Degradation

Caption: Mechanism of metabolic stabilization. The methoxy group sterically and chemically prevents CYP450 hydroxylation at the para-position.

Conclusion

Methoxy-phenylalanine is not merely a "bulky" phenylalanine.[1] It is a functional probe that allows medicinal chemists to simultaneously address metabolic stability (via para-position blocking) and potency (via hydrogen bond acceptance).[1]

Key Takeaways:

  • Select OMe-Phe when you need a Hydrogen Bond Acceptor in the hydrophobic pocket.[1]

  • Use Scavengers (Phenol/TIPS) during SPPS cleavage to protect the electron-rich ring.[1]

  • Expect ~5x Potency Gains in targets where orthogonal polar interactions are possible (e.g., Tyrosinase, GPCRs).[1]

References

  • Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs. Molecules, MDPI. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, NIH.[1] Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]

  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Cbz-2-Methoxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Status: Non-listed Organic Waste (Unless contaminated with P-listed substances). Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Critical Prohibition: NEVER dispose of this compound down the drain or in municipal trash.

Parameter Directive
Waste Stream Solid Organic Waste (if powder) / Solvent Waste (if dissolved).
Segregation Keep separate from strong oxidizers and strong acids.[1]
Container HDPE (High-Density Polyethylene) or Amber Glass with PTFE-lined cap.
Labeling Must read: "Hazardous Waste - Solid Organic - Cbz-2-Methoxy-D-Phenylalanine".

Chemical Characterization & Hazard Assessment

To ensure scientific integrity in our disposal logic, we must first understand the physicochemical stability of the analyte.

  • Chemical Name: N-Carbobenzyloxy-2-Methoxy-D-Phenylalanine

  • CAS Number: 1270296-34-8[2]

  • Molecular Formula: C₁₈H₁₉NO₅

  • Functional Groups:

    • Carbamate (Cbz): Acid-stable, base-stable (mild), sensitive to catalytic hydrogenation.

    • Methoxy-Phenyl (Anisole core): Electron-rich aromatic ring; generally stable but reactive toward strong electrophiles.

    • Carboxylic Acid: Weakly acidic; potential for salt formation.

Safety Logic: While specific toxicological data for this isomer is limited, the Precautionary Principle mandates treating it as a Category 2 Irritant (Skin/Eye) and a potential aquatic toxin. The Cbz group adds lipophilicity, increasing potential bioavailability if released into the environment. Therefore, total destruction via incineration is the only validated disposal route.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder)

Context: Expired reagent, contaminated weighing boats, or spilled solids.

  • Container Selection: Use a wide-mouth HDPE jar. Avoid metal containers to prevent potential catalytic decomposition or corrosion from residual acid functionalities.

  • Transfer:

    • Wear Nitrile gloves and N95 dust mask (or work in a fume hood).

    • Transfer the solid carefully to avoid dust generation.

  • Labeling:

    • Mark the container with the start date of accumulation.

    • List constituents: "Cbz-2-Methoxy-D-Phenylalanine >99%".

    • Check "Toxic" and "Irritant" on the hazardous waste tag.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Compound dissolved in solvents like Methanol, DMF, or DCM.

  • Solvent Characterization: Determine the primary solvent.

    • Halogenated: (e.g., Dichloromethane, Chloroform).

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate, DMF).

  • Segregation: Pour into the corresponding waste carboy.

    • Scientific Note: Do not mix with oxidizing acid waste (e.g., Nitric acid waste). The electron-rich methoxy-phenyl ring can undergo electrophilic aromatic substitution or oxidation, potentially generating heat or gas.

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the solution contains excess reagents (like DCC or HBTU from coupling reactions), quench them first before adding to the main waste stream.

Scenario C: Empty Containers

Context: The original vendor bottle is empty.

  • The "RCRA Empty" Rule: The container is considered empty only if:

    • All wastes have been removed using standard practices (pouring/scraping).

    • No more than 2.5 cm (1 inch) of residue remains on the bottom.

  • Triple Rinse Protocol:

    • Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

    • Crucial: Pour the rinsate into the Liquid Hazardous Waste container. Do not pour rinsate down the sink.[3]

  • Defacing: Cross out the label and mark "Empty". Dispose of the bottle in the lab trash (glass or plastic recycling depending on facility rules).

Regulatory Compliance (US Focus)

  • RCRA Classification:

    • This compound is not a P-listed (acutely toxic) or U-listed commercial chemical product.

    • Waste Determination: It does not typically exhibit characteristic hazards (Ignitability D001, Corrosivity D002, Reactivity D003) in its solid form.

    • Generator Status: Dispose of as "Non-Regulated Chemical Waste" or "Hazardous Waste" depending on your institution's specific generator status (VSQG, SQG, LQG). Best practice is to default to Hazardous Waste.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of Cbz-2-Methoxy-D-Phenylalanine, ensuring no cross-contamination or regulatory violations.

DisposalWorkflow Start Waste Generation: Cbz-2-Methoxy-D-Phenylalanine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Residue Liquid Dissolved in Solution StateCheck->Liquid Solution ContamCheck Contaminated with P-Listed Waste? Solid->ContamCheck SolidWaste Segregate into Solid Organic Waste ContamCheck->SolidWaste No P_Waste Dispose as P-Listed Waste ContamCheck->P_Waste Yes (Rare) Incineration Final Disposal: High-Temp Incineration SolidWaste->Incineration P_Waste->Incineration SolventCheck Primary Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (e.g., DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, DMF) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Caption: Operational decision tree for segregating Cbz-2-Methoxy-D-Phenylalanine waste streams based on physical state and solvent composition.

Emergency Response Procedures

In the event of a spill during the disposal process, adhere to the following:

Event Response Protocol
Solid Spill Do not dry sweep if dust generation is likely. Dampen with a paper towel soaked in water/methanol, wipe up, and place all materials in the Solid Waste container.
Skin Contact Wash immediately with soap and water for 15 minutes. The Cbz group makes the compound lipophilic; do not use solvents (like ethanol) on skin, as they may increase absorption.
Eye Contact Flush with water for 15 minutes.[4] Seek medical attention if irritation persists.

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling Cbz-2-Methoxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Cbz-2-Methoxy-D-Phenylalanine is a protected amino acid derivative primarily used in solid-phase peptide synthesis (SPPS) and medicinal chemistry. While often categorized as a standard organic irritant, its specific structural properties dictate a higher tier of vigilance than standard reagents like Glycine.

The "Why" Behind the Protocol:

  • Lipophilicity & Absorption: The Carbobenzyloxy (Cbz) protecting group significantly increases the lipophilicity of the molecule compared to free amino acids. This enhances its ability to penetrate the dermal barrier, making skin contact a primary route of exposure [1].

  • The "2-Methoxy" Substituent: Electron-donating groups on the phenyl ring can alter metabolic stability and reactivity. While acute toxicity data for this specific derivative is limited, the precautionary principle mandates treating it as a potential sensitizer and irritant (H315, H319, H335) [2].

  • Static Charge: Like most protected amino acids, this compound is a fine, crystalline powder prone to static buildup. This creates a dispersion hazard (inhalation) and a contamination risk for cross-sensitive assays.

Personal Protective Equipment (PPE) Matrix

CRITICAL OPERATIONAL INSIGHT: The most common failure point in handling this compound is solvent incompatibility . While Nitrile gloves are sufficient for the solid powder, they degrade rapidly (within minutes) when the compound is dissolved in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), the standard solvents for peptide synthesis [3].

Protection ZoneComponentSpecificationOperational Logic
Ocular Safety GlassesANSI Z87.1 (Side shields)Standard impact protection.
Goggles Indirect VentRequired if working with fine powder outside a fume hood to prevent dust entry.
Respiratory Engineering ControlFume Hood (Face velocity: 0.5 m/s)Primary defense. All weighing and solubilization must occur here.
RespiratorN95 or P100Backup only. Use if hood is unavailable or during spill cleanup outside the hood.
Dermal (Solid) GlovesNitrile (Min thickness: 0.11mm)Sufficient for dry powder handling. Change if punctured.
Dermal (Solution) Gloves Laminate (Silver Shield) or Double-Gloved Nitrile CRITICAL: If dissolved in DMF/NMP, standard nitrile fails (<15 min breakthrough). Double gloving provides a temporary buffer; Laminate is chemically impervious.
Body Lab CoatCotton/Poly Blend (Snap closures)Prevents particulate accumulation on street clothes.
Operational Protocol: Step-by-Step
Phase A: Preparation & Engineering Controls
  • Verify Airflow: Confirm fume hood is operational. The sash should be at the lowest working height (approx. 18 inches).

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Cbz-protected amino acids are "sticky" powders; static leads to loss of yield and aerosolization.

Phase B: Weighing & Transfer (The Solid Phase)
  • Don PPE: Standard Nitrile gloves + Lab coat + Safety glasses.

  • Taring: Place the weighing boat/vial in the balance inside the hood.

  • Transfer: Use a stainless steel micro-spatula.

    • Technique: Do not pour from the source bottle. The powder flow is unpredictable.

  • Decontamination: Wipe the exterior of the source bottle with a dry Kimwipe before returning to storage (2-8°C, desiccated).

Phase C: Solubilization (The High-Risk Phase)

Most accidents occur here due to splashes of the solvent vector (DMF/DMSO).

  • Upgrade PPE: If using DMF, double glove (wear two pairs of nitrile gloves) or switch to laminate gloves.

  • Addition: Add the solvent to the powder, not the reverse, to minimize dust displacement.

  • Vortexing: Cap the vial tightly. Vortex inside the hood.

    • Self-Validating Step: Invert the vial over a clean Kimwipe. If a wet spot appears, the seal is compromised. Re-cap before vortexing.

Phase D: Disposal & Waste Management

Never flush peptide reagents down the drain.[1]

  • Solid Waste: Expired or spilled powder goes into Solid Hazardous Waste .

  • Liquid Waste: Solutions (e.g., in DMF) go into Non-Halogenated Organic Waste (unless DCM was used, then Halogenated).

  • Container Rinse: Rinse empty vials with Acetone (collect in waste) before disposing of the glass in the Sharps/Glass bin.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the reagent.

PPE_Workflow Start Start: Handling Cbz-2-Methoxy-D-Phe State_Check Assess Physical State Start->State_Check Solid Solid Powder State_Check->Solid Dry Solution Solution (Dissolved) State_Check->Solution Wet Hazard_Solid Hazard: Dust Inhalation Static Dispersion Solid->Hazard_Solid PPE_Solid PPE: Standard Nitrile Gloves Safety Glasses Fume Hood Hazard_Solid->PPE_Solid Action_Solid Proceed with Weighing (Use Anti-static tools) PPE_Solid->Action_Solid Solvent_Check Solvent Identification Solution->Solvent_Check DMF_DMSO DMF / NMP / DMSO Solvent_Check->DMF_DMSO Peptide Synthesis Alcohol Methanol / Ethanol Solvent_Check->Alcohol HPLC/Cleaning PPE_HighRisk PPE UPGRADE REQUIRED: Laminate Gloves OR Double-Gloved Nitrile DMF_DMSO->PPE_HighRisk PPE_LowRisk PPE: Standard Nitrile Gloves Alcohol->PPE_LowRisk Action_Sol Proceed with Synthesis/Coupling PPE_HighRisk->Action_Sol PPE_LowRisk->Action_Sol

Caption: Operational workflow for PPE selection. Note the critical escalation of glove protection when handling DMF/NMP solutions.

Emergency Response
  • Inhalation: Remove victim to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact (Solid): Brush off excess powder. Wash with soap and water for 15 minutes.

  • Skin Contact (Solution): Immediately remove contaminated gloves. Wash skin with soap and water.[2][3][4] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the Cbz-amino acid [4].

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Seek medical attention if irritation persists.

References
  • AIBON SAFETY. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]

  • University of Pennsylvania. (2023). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.